molecular formula C8H6F2O3 B062078 2,4-Difluoro-3-methoxybenzoic acid CAS No. 178974-97-5

2,4-Difluoro-3-methoxybenzoic acid

Cat. No.: B062078
CAS No.: 178974-97-5
M. Wt: 188.13 g/mol
InChI Key: KWLIGHXPUYUTBH-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzoic acid is a high-value fluorinated aromatic building block of significant interest in medicinal chemistry and agrochemical development. Its structure, featuring a benzoic acid scaffold substituted with two fluorine atoms and a methoxy group at the 2,4- and 3- positions, respectively, creates a unique electronic and steric profile. This compound is primarily employed as a key intermediate in the synthesis of more complex molecules, particularly in the construction of active pharmaceutical ingredients (APIs). The fluorine atoms are strategically placed to influence the molecule's lipophilicity, metabolic stability, and bioavailability, while also serving as a bioisostere in drug design. The methoxy group can participate in hydrogen bonding and influence molecular conformation. Researchers utilize this acid to develop potential inhibitors for various enzymes, receptor modulators, and novel herbicides or pesticides. Its mechanism of action is defined by its role as a precursor; the carboxylic acid functionality allows for facile derivatization into amides, esters, and acid chlorides, enabling its incorporation into larger molecular architectures. This reagent is essential for exploring structure-activity relationships (SAR) in lead optimization campaigns, making it a critical tool for advancing research in drug discovery and crop protection.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLIGHXPUYUTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396323
Record name 2,4-Difluoro-3-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178974-97-5
Record name 2,4-Difluoro-3-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-3-methoxybenzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-3-methoxybenzoic acid (CAS: 178974-97-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research. The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts unique electronic properties and steric influences, making it a key intermediate in the synthesis of complex target molecules.[1] The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the methoxy and carboxylic acid moieties offer versatile handles for further chemical modifications.[1] This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic approach, safety and handling information, and a discussion of its applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 178974-97-5[1][2]
Molecular Formula C₈H₆F₂O₃[1][3]
Molecular Weight 188.13 g/mol [1][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 191-197 °C[1][4]
Purity ≥98%[1][3]
Solubility Insoluble in water.[5]
InChI Key KWLIGHXPUYUTBH-UHFFFAOYSA-N[5]
SMILES COC1=C(F)C=CC(C(O)=O)=C1F[5]

Synthesis

A potential synthetic workflow is outlined below. This proposed pathway is illustrative and would require optimization and experimental verification.

Synthesis_Workflow Start 1,3-Difluoro-2-methoxybenzene Intermediate1 1-(1,3-Difluoro-2-methoxy-phenyl)ethanone Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 1-(2,4-Difluoro-3-methoxyphenyl)ethan-1-one Intermediate1->Intermediate2 Halogenation (e.g., Br₂) Product This compound Intermediate2->Product Haloform Reaction or Oxidation

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol that would require adaptation and optimization for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 1,3-Difluoro-2-methoxybenzene

  • To a stirred solution of 1,3-difluoro-2-methoxybenzene in an appropriate anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride.

  • Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and extract the product with an organic solvent.

  • Purify the resulting ketone intermediate by column chromatography or recrystallization.

Step 2: Halogenation

  • Dissolve the ketone from the previous step in a suitable solvent (e.g., acetic acid).

  • Add a halogenating agent (e.g., bromine) dropwise while stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Isolate the halogenated intermediate.

Step 3: Haloform Reaction or Oxidation

  • Subject the halogenated ketone to a haloform reaction using a base (e.g., sodium hydroxide) and a halogen source.

  • Alternatively, oxidize the methyl ketone to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).

  • Acidify the reaction mixture to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) for this compound is not available in the public domain. However, based on the structure, the following table summarizes the expected chemical shifts.

Data TypeExpected Chemical Shifts (ppm)
¹H NMR ~10-13 ppm: Carboxylic acid proton (broad singlet)~7-8 ppm: Aromatic protons (multiplets)~3.9-4.1 ppm: Methoxy protons (singlet)
¹³C NMR ~165-175 ppm: Carboxylic carbon~110-160 ppm: Aromatic carbons (with C-F couplings)~55-65 ppm: Methoxy carbon

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[1][5][12]

  • Pharmaceutical Development: The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of novel pharmaceutical agents.[1] It is particularly noted for its use in developing compounds targeting inflammatory diseases.[1] The fluorine atoms can modulate the acidity of the carboxylic acid and influence intermolecular interactions, which can be crucial for drug-receptor binding.

  • Agrochemicals: This compound also serves as a building block in the development of new herbicides and pesticides.[1] The incorporation of fluorine atoms can enhance the efficacy and selectivity of these agrochemicals.[1]

  • Materials Science: It can also be employed in the synthesis of advanced materials where its specific properties can be leveraged.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of this compound itself or its direct involvement in any signaling pathways. Its role is primarily that of a precursor in the synthesis of biologically active molecules.[1] The biological effects of the final products would be dependent on the overall structure into which this benzoic acid derivative is incorporated.

Due to the lack of available data on its interaction with specific biological pathways, a signaling pathway diagram cannot be provided at this time.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[13]

Hazard Statements:

  • Causes skin irritation.[12]

  • Causes serious eye irritation.[12][13]

  • May cause respiratory irritation.[12]

  • May cause an allergic skin reaction.[13]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Wear protective gloves, clothing, and eye/face protection.[13]

  • Avoid breathing dust.

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[13]

In case of contact, follow standard first-aid procedures and seek medical attention.[13]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, coupled with the versatile reactivity of its functional groups, make it a valuable tool for medicinal and synthetic chemists. While detailed biological activity and specific, validated synthetic protocols for this exact compound are not extensively documented in publicly accessible literature, its utility as a building block is clear. Further research into the biological effects of molecules derived from this scaffold may reveal novel therapeutic or agrochemical applications.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzoic acid core, imparts distinct physical and chemical properties. These characteristics make it a compound of significant interest in medicinal chemistry and agrochemical research, where it is often utilized as a key intermediate in the development of novel therapeutic agents and pesticides. This technical guide provides a comprehensive overview of the known physical properties of this compound, including experimental and predicted data, along with relevant experimental protocols.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃Chem-Impex[1], Santa Cruz Biotechnology[2]
Molecular Weight 188.13 g/mol Chem-Impex[1], Santa Cruz Biotechnology[2]
Appearance White to light yellow crystalline powderChem-Impex[1]
Melting Point 193 - 197 °CChem-Impex[1]
Boiling Point Not experimentally determined
Solubility Generally soluble in various organic solventsChem-Impex[1]
pKa Not experimentally determined
CAS Number 178974-97-5Chem-Impex[1], Santa Cruz Biotechnology[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

  • A singlet for the methoxy group protons (-OCH₃).

  • Aromatic protons exhibiting complex splitting patterns due to fluorine-hydrogen coupling.

  • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with deuterium oxide (D₂O).

Expected ¹³C NMR Signals:

  • A signal for the methoxy carbon.

  • Multiple signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the fluorine and methoxy substituents.

  • A signal for the carboxylic acid carbon.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum has been predicted for this compound.[3] The spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretch (Carboxylic acid)3300 - 2500 (broad)
C-H stretch (Aromatic & Methoxy)3100 - 2850
C=O stretch (Carboxylic acid)1725 - 1680
C=C stretch (Aromatic)1600 - 1450
C-O stretch (Methoxy & Carboxylic acid)1300 - 1000
C-F stretch1350 - 1100
Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound suggests the following mass-to-charge ratios (m/z) for various adducts under electrospray ionization (ESI) conditions:

AdductPredicted m/z
[M+H]⁺189.03578
[M+Na]⁺211.01772
[M-H]⁻187.02122
[M+NH₄]⁺206.06232
[M+K]⁺226.99166
[M+H-H₂O]⁺171.02576

Data sourced from PubChemLite.[4]

The fragmentation pattern of this compound under electron ionization (EI) would likely involve the loss of characteristic neutral fragments such as H₂O, CO, and OCH₃ from the molecular ion. The presence of fluorine atoms would also influence the fragmentation pathways.[5][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specifically published. However, standard methodologies can be applied.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Pack in Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Observe Melting D->E F Record Temperature Range E->F

Workflow for Melting Point Determination.
Solubility Determination

The solubility of this compound in various solvents can be determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

SolubilityDetermination cluster_prep Solution Preparation cluster_analysis Analysis A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B C Filter to Remove Undissolved Solid B->C D Quantify Solute Concentration (e.g., by HPLC or Gravimetrically) C->D

Workflow for Solubility Determination.
Spectroscopic Analysis

Standard procedures for acquiring NMR, IR, and MS data for organic compounds would be followed. For NMR, the sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For FT-IR, the solid sample can be analyzed directly using an ATR accessory. For mass spectrometry, the sample would be introduced into the instrument via a suitable ionization method such as ESI or EI.

Safety and Handling

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Applications and Biological Relevance

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its fluorinated structure can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. It has been identified as a building block for pharmaceutical agents, particularly those targeting inflammatory diseases.[7] In the field of agrochemicals, it serves as a precursor for the development of new herbicides.[7] The specific signaling pathways modulated by compounds derived from this compound are diverse and depend on the final molecular structure.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While key identifiers and some spectroscopic predictions are available, there is a notable lack of comprehensive experimental data for properties such as boiling point, solubility in common solvents, and pKa. Further experimental characterization is necessary to fully elucidate the physicochemical profile of this important synthetic intermediate. The provided protocols offer a starting point for researchers aiming to determine these properties. As a versatile building block, a more complete understanding of its physical characteristics will undoubtedly facilitate its broader application in drug discovery and materials science.

References

solubility of 2,4-Difluoro-3-methoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 178974-97-5) is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct electronic and physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of biologically active molecules, including pharmaceutical agents and agrochemicals.[1] The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1]

Understanding the solubility of this compound in various organic solvents is fundamental for its application in chemical synthesis, purification, formulation, and analytical method development. This technical guide provides a summary of available solubility information, a detailed experimental protocol for its determination, and a visual workflow to aid researchers in their experimental design.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [1]
Melting Point 193 - 197 °C[1]
Appearance White to light yellow powder/crystal[1]
pKa (Predicted) Not explicitly found, but expected to be acidic due to the carboxylic acid group.

Solubility Profile

The presence of the polar carboxylic acid group allows for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. The aromatic ring and fluorine atoms contribute to its lipophilicity, which may enhance solubility in non-polar environments. One supplier notes that its fluorinated structure enhances its reactivity and solubility in various organic solvents.[1]

Based on the general principles of "like dissolves like" and data for structurally related compounds such as 4-methoxybenzoic acid, the following qualitative solubility profile can be anticipated.[3]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with alcohol solvents.
Polar Aprotic Acetone, DMSO, Ethyl AcetateGood to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton. DMSO is a powerful solvent for many organic molecules.
Halogenated Dichloromethane, ChloroformModerate to GoodThe polarity and ability to form weaker interactions would likely facilitate dissolution.
Aromatic Toluene, BenzeneLow to ModerateSolubility would depend on the balance between the polar functional groups and the non-polar aromatic backbone.
Non-polar Hexane, CyclohexaneLowThe significant polarity of the carboxylic acid and methoxy groups is expected to limit solubility in non-polar aliphatic solvents.
Aqueous WaterLowWhile capable of hydrogen bonding, the overall molecule has significant non-polar character. Solubility is expected to be pH-dependent, increasing significantly in alkaline solutions (e.g., aqueous NaOH, NaHCO₃) due to the formation of the water-soluble carboxylate salt.[4][5]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the equilibrium solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

4.1 Materials and Equipment

  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Screw-cap vials (e.g., 4 mL or 20 mL)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2 Procedure

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze these standards using a validated analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is reached. A preliminary study can determine the minimum time to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to rest at the constant experimental temperature for at least 24 hours. This allows the excess solid to sediment, leaving a clear saturated supernatant.

  • Sampling and Analysis:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered sample.

    • Dilute the filtered sample gravimetrically with the solvent to a concentration that falls within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the validated analytical method (e.g., HPLC).

  • Quantification:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Back-calculate to find the concentration in the original saturated solution, accounting for all dilutions. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

Visualized Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Solubility_Workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase cluster_quantification Quantification A 1. Add Excess Solid to Solvent in Vial B 2. Seal Vial to Prevent Evaporation A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Let Stand to Allow Sedimentation C->D E 5. Withdraw & Filter Supernatant D->E F 6. Dilute Sample Gravimetrically E->F G 7. Analyze via HPLC or UV-Vis F->G H 8. Calculate Solubility from Calibration Curve G->H

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its molecular structure suggests good solubility in polar organic solvents and limited solubility in non-polar and aqueous media at neutral pH. The provided experimental protocol offers a robust framework for researchers to quantitatively determine its solubility in solvents relevant to their work. Such data is indispensable for optimizing reaction conditions, developing purification strategies, and formulating new products in the fields of pharmaceutical and chemical research.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Difluoro-3-methoxybenzoic acid. Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted values to offer insights into the structural characterization of this compound. The document includes tabulated spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the molecular structure with atom-to-spectrum correlations. This guide serves as a valuable resource for researchers working with this molecule, aiding in spectral interpretation and quality control.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural elucidation is critical for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

This guide presents a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound. The data presented herein is based on spectral predictions due to the current absence of publicly available experimental spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established algorithms and provide a reliable estimation of the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-6~7.9Doublet of doublets (dd)ortho C-H, C-F and meta C-H, C-F couplings
H-5~7.1Doublet of doublets (dd)ortho C-H, C-F and meta C-H, C-F couplings
-OCH₃~4.0Singlet (s)N/A
-COOH~11.0Broad Singlet (br s)N/A
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C-1~118Doublet (d)
C-2~158Doublet of doublets (dd)
C-3~142Doublet (d)
C-4~155Doublet of doublets (dd)
C-5~115Singlet (s)
C-6~128Doublet (d)
-C=O~165Singlet (s)
-OCH₃~62Singlet (s)

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition
  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition
  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Visualization of Molecular Structure and NMR Correlation

The following diagrams illustrate the molecular structure of this compound and the logical relationship of its atoms to their predicted NMR signals.

nmr_correlation cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H6_signal H-6 (~7.9 ppm, dd) H5_signal H-5 (~7.1 ppm, dd) OCH3_signal -OCH₃ (~4.0 ppm, s) COOH_signal -COOH (~11.0 ppm, br s) C1_signal C-1 (~118 ppm, d) C2_signal C-2 (~158 ppm, dd) C3_signal C-3 (~142 ppm, d) C4_signal C-4 (~155 ppm, dd) C5_signal C-5 (~115 ppm, s) C6_signal C-6 (~128 ppm, d) CO_signal -C=O (~165 ppm, s) OCH3_C_signal -OCH₃ (~62 ppm, s) molecule 2,4-Difluoro-3- methoxybenzoic Acid molecule->H6_signal molecule->H5_signal molecule->OCH3_signal molecule->COOH_signal molecule->C1_signal molecule->C2_signal molecule->C3_signal molecule->C4_signal molecule->C5_signal molecule->C6_signal molecule->CO_signal molecule->OCH3_C_signal

An In-depth Technical Guide to the Physicochemical Properties and Crystallographic Analysis of 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-Difluoro-3-methoxybenzoic acid is a key fluorinated building block in the synthesis of advanced pharmaceutical agents and other high-value chemical entities.[1] Its structural and electronic properties, dictated by the precise arrangement of its substituent groups, are of critical interest to medicinal chemists and material scientists. This guide provides a summary of the known physicochemical properties of this compound. While a definitive single-crystal X-ray diffraction structure has not been publicly reported, this document outlines a comprehensive, standardized experimental protocol for its determination based on established crystallographic methods for analogous small molecules. Furthermore, a conceptual workflow is presented to illustrate the role of such building blocks in the drug discovery pipeline.

Introduction

This compound (CAS RN: 178974-97-5) is a polysubstituted aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzoic acid core creates a unique electronic and steric profile. These features are leveraged in synthetic chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity of target molecules.[1] This makes it a valuable intermediate in the development of pharmaceuticals, particularly for agents targeting inflammatory diseases, as well as in the agrochemical sector.[1]

A definitive understanding of the three-dimensional structure of this molecule through single-crystal X-ray crystallography is essential for computational modeling, rational drug design, and understanding its solid-state properties. As of this publication, a search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases reveals no deposited crystal structure for this specific compound. This guide, therefore, serves a dual purpose: to collate the existing data and to provide a robust, generalized methodology for obtaining and analyzing its crystal structure.

Physicochemical and Chemical Properties

The known properties of this compound have been compiled from various chemical suppliers and databases. These data are crucial for handling, storage, and chemical synthesis.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃PubChem[2]
Molecular Weight 188.13 g/mol PubChem[2]
CAS Number 178974-97-5Chem-Impex[1]
Appearance White to light yellow crystalline powderThermo Fisher
Melting Point 193 - 197 °CChem-Impex[1]
Purity ≥98%Chem-Impex[1]
SMILES COC1=C(C=CC(=C1F)C(=O)O)FPubChem[2]
InChI Key KWLIGHXPUYUTBH-UHFFFAOYSA-NPubChem[2]
Solubility Insoluble in water. Soluble in various organic solvents.Thermo Fisher[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol describes a standard methodology for determining the crystal structure of a small organic molecule like this compound. This procedure is based on established techniques widely used in chemical crystallography.[4][5][6]

3.1. Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

  • Objective: To grow single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (well-defined faces, no visible defects).

  • Methodology: Slow Evaporation

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate, or a mixture thereof) at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap, perforated with a few small holes using a needle to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor periodically for the formation of well-formed crystals.

3.2. Data Collection

  • Objective: To collect a complete set of diffraction data from a single crystal.

  • Methodology:

    • Crystal Mounting: Carefully select a suitable crystal under a microscope. Mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

    • Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

    • Cryo-cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion and radiation damage.

    • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

    • Data Collection Strategy: Based on the crystal system, devise a data collection strategy (e.g., a series of ω and φ scans) to ensure complete and redundant data are collected over the reciprocal space.

    • Data Integration: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption (e.g., using a multi-scan method).

3.3. Structure Solution and Refinement

  • Objective: To determine the atomic positions in the unit cell and refine the structural model against the experimental data.

  • Methodology:

    • Space Group Determination: Analyze the systematic absences in the integrated data to determine the crystal's space group.

    • Structure Solution: Use direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2) to obtain an initial structural model.

    • Structure Refinement: Refine the model using full-matrix least-squares on F². Initially, refine all non-hydrogen atoms with isotropic displacement parameters. Subsequently, introduce anisotropic displacement parameters.

    • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (e.g., using a riding model) and refine them with appropriate constraints. For the carboxylic acid proton, its position may be identified from a difference Fourier map.

    • Final Refinement: Continue refinement until convergence is reached, as indicated by minimal shifts in atomic parameters and a stable R-factor. The quality of the final model is assessed by metrics such as R1, wR2, and Goodness-of-Fit (GooF).

Visualizations

4.1. Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure follows a logical sequence from sample preparation to final validation.

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis A Obtain Pure Compound (>98%) B Crystal Growth (e.g., Slow Evaporation) A->B C Mount Single Crystal B->C D X-ray Diffraction Data Collection (100 K) C->D E Data Integration & Reduction D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Final Model Validation (CIF file generation) G->H

Workflow for Single-Crystal X-ray Diffraction.

4.2. Conceptual Role in Drug Discovery

This compound serves as a building block in the synthesis of novel chemical entities. This diagram illustrates a simplified workflow where such a compound would be utilized.

G A Target Identification & Validation B Lead Generation (HTS, FBDD) A->B D Lead Optimization (Medicinal Chemistry) B->D C Building Block Synthesis (e.g., 2,4-Difluoro-3- methoxybenzoic acid) C->D E Preclinical Development D->E F Clinical Trials E->F

Role of Building Blocks in Drug Discovery.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides the necessary framework for its analysis. The collated physicochemical data serves as a ready reference for researchers, and the detailed experimental protocol offers a clear path forward for its crystallographic characterization. Understanding the precise three-dimensional arrangement of this and other key synthetic intermediates is paramount for advancing the fields of rational drug design and materials science. The publication of its crystal structure would be a valuable addition to the structural chemistry literature.

References

Commercial Availability and Synthetic Pathways of 2,4-Difluoro-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a valuable fluorinated building block in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct physicochemical properties to molecules incorporating this scaffold. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and a detailed examination of a plausible synthetic route for its preparation.

Commercial Availability and Suppliers

This compound, identified by CAS number 178974-97-5 , is commercially available from a variety of chemical suppliers. The typical purity offered is ≥98%, with quantities ranging from grams to kilograms. Researchers can procure this compound from the following vendors, among others.

SupplierCatalog NumberPurityAvailable Quantities
Thermo Scientific Chemicals (Alfa Aesar) B25597.1498+%5 g, 25 g[1][2][3]
TCI America D5309>98.0% (GC)1 g, 5 g, 25 g[4]
Santa Cruz Biotechnology sc-280009≥98%Contact for availability[5]
Chem-Impex International 24095≥98% (GC)Contact for availability
Shanghai Meicheng Chemical Co., Ltd. N/AN/A1 kg, 25 kg
AcceleDev Lianyungang Chemical Co., Ltd. N/AN/AContact for availability[6]
ChangChem N/AN/AContact for availability[6]
Jrd Fluorochemicals Ltd. N/AN/AContact for availability[6]
Mosher Chemical N/A97+%, 98+%Contact for availability[7]

Synthetic Pathway and Experimental Protocols

Proposed Synthesis of this compound

Synthesis of 2,4-Difluoro-3-methoxybenzoic_Acid cluster_0 Step 1: Methoxylation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination cluster_3 Step 4: Deamination cluster_4 Step 5: Cyanation cluster_5 Step 6: Hydrolysis cluster_6 Step 7: Methylation A 3,4,5-Trifluoronitrobenzene B 3,5-Difluoro-4-methoxynitrobenzene A->B CH3ONa, CH3OH C 3,5-Difluoro-4-methoxyaniline B->C Fe, HCl D 2-Bromo-3,5-difluoro-4-methoxyaniline C->D Br2, Acetic Acid E 1-Bromo-2,4-difluoro-3-methoxybenzene D->E NaNO2, H3PO2 F 2,4-Difluoro-3-methoxybenzonitrile E->F CuCN, DMF G 2,4-Difluoro-3-hydroxybenzoic acid F->G HBr (aq) H This compound (Target Molecule) G->H CH3I, K2CO3, Acetone

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from the patent literature for the synthesis of the intermediate 2,4-difluoro-3-hydroxybenzoic acid and a standard procedure for the final methylation step.

Step 1: Synthesis of 3,5-Difluoro-4-methoxynitrobenzene (Methoxylation)

  • Materials: 3,4,5-Trifluoronitrobenzene, Sodium methoxide (CH₃ONa), Methanol (CH₃OH).

  • Procedure: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluoronitrobenzene in methanol. Add a stoichiometric amount of sodium methoxide portion-wise while stirring. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3,5-difluoro-4-methoxynitrobenzene.

Step 2: Synthesis of 3,5-Difluoro-4-methoxyaniline (Reduction)

  • Materials: 3,5-Difluoro-4-methoxynitrobenzene, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol.

  • Procedure: To a stirred suspension of iron powder in a mixture of ethanol and water in a round-bottom flask, add a catalytic amount of hydrochloric acid. Heat the mixture to reflux. Add a solution of 3,5-difluoro-4-methoxynitrobenzene in ethanol dropwise to the refluxing mixture. After the addition is complete, continue refluxing until the starting material is consumed (monitored by TLC). Cool the reaction mixture and filter through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3,5-difluoro-4-methoxyaniline.

Step 3: Synthesis of 2-Bromo-3,5-difluoro-4-methoxyaniline (Bromination)

  • Materials: 3,5-Difluoro-4-methoxyaniline, Bromine (Br₂), Glacial acetic acid.

  • Procedure: Dissolve 3,5-difluoro-4-methoxyaniline in glacial acetic acid in a flask protected from light. Cool the solution in an ice bath. Add a solution of bromine in glacial acetic acid dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for a few hours. The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford 2-bromo-3,5-difluoro-4-methoxyaniline.

Step 4: Synthesis of 1-Bromo-2,4-difluoro-3-methoxybenzene (Deamination)

  • Materials: 2-Bromo-3,5-difluoro-4-methoxyaniline, Sodium nitrite (NaNO₂), Hypophosphorous acid (H₃PO₂), Hydrochloric acid.

  • Procedure: Suspend 2-bromo-3,5-difluoro-4-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. In a separate flask, cool hypophosphorous acid to 0 °C and add the freshly prepared diazonium salt solution slowly with vigorous stirring. After the addition, allow the reaction to warm to room temperature and stir overnight. The mixture is then extracted with diethyl ether. The organic layer is washed with sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated to yield 1-bromo-2,4-difluoro-3-methoxybenzene.

Step 5: Synthesis of 2,4-Difluoro-3-methoxybenzonitrile (Cyanation)

  • Materials: 1-Bromo-2,4-difluoro-3-methoxybenzene, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF).

  • Procedure: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1-bromo-2,4-difluoro-3-methoxybenzene and copper(I) cyanide in DMF. Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography to give 2,4-difluoro-3-methoxybenzonitrile.

Step 6: Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid (Hydrolysis and Demethylation)

  • Materials: 2,4-Difluoro-3-methoxybenzonitrile, Hydrobromic acid (HBr, 48% aqueous solution).

  • Procedure: A mixture of 2,4-difluoro-3-methoxybenzonitrile and aqueous hydrobromic acid is heated to reflux. The reaction is maintained at reflux for an extended period (e.g., 24-48 hours) to ensure complete hydrolysis of the nitrile and cleavage of the methyl ether. The progress of the reaction can be monitored by TLC. After cooling, the precipitated solid is collected by filtration, washed with cold water, and dried to yield 2,4-difluoro-3-hydroxybenzoic acid.

Step 7: Synthesis of this compound (Methylation)

  • Materials: 2,4-Difluoro-3-hydroxybenzoic acid, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure: To a solution of 2,4-difluoro-3-hydroxybenzoic acid in acetone, add an excess of potassium carbonate. Stir the suspension at room temperature for 30 minutes. Add an excess of methyl iodide and heat the mixture to reflux for several hours. Monitor the reaction by TLC. After the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and acidified with dilute HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the final product, this compound.

Conclusion

This compound is a readily accessible synthetic building block for researchers in the pharmaceutical and agrochemical industries. This guide provides a summary of its commercial suppliers and a detailed, plausible synthetic route. The provided experimental protocols, adapted from the available literature, offer a practical starting point for the laboratory-scale synthesis of this important compound. Researchers should always adhere to appropriate safety precautions when handling the reagents and performing the reactions described.

References

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern of fluorine and methoxy groups on the aromatic ring makes it an important intermediate for the synthesis of various biologically active molecules and functional materials. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound. The core of this guide focuses on a directed ortho-metalation strategy, offering detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and workflow visualizations to facilitate its practical implementation in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound presents a unique combination of these features, making it a sought-after precursor in drug discovery and development. This document outlines a robust synthetic route commencing from the commercially available 1,3-difluorobenzene.

Proposed Synthesis Pathway: Directed Ortho-Metalation

The most direct and efficient proposed synthesis of this compound involves a two-step sequence starting from 1,3-difluorobenzene:

  • Methoxylation of 1,3-difluorobenzene to form 1,3-difluoro-2-methoxybenzene.

  • Directed ortho-lithiation of 1,3-difluoro-2-methoxybenzene followed by carboxylation to yield the final product.

The methoxy group in 1,3-difluoro-2-methoxybenzene acts as a powerful directing group, facilitating the regioselective deprotonation at the ortho position (C4) by an organolithium reagent. Subsequent quenching of the resulting aryllithium species with carbon dioxide introduces the desired carboxylic acid functionality.

Logical Workflow of the Synthesis

Synthesis_Workflow Start 1,3-Difluorobenzene Step1 Methoxylation Start->Step1 Intermediate 1,3-Difluoro-2-methoxybenzene Step1->Intermediate Step2 Directed Ortho-lithiation & Carboxylation Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the proposed synthesis pathway.

Step 1: Synthesis of 1,3-Difluoro-2-methoxybenzene

This procedure is based on a nucleophilic aromatic substitution reaction.

Materials:

  • 1,3-Difluorobenzene

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Methodology:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-difluorobenzene (1 equivalent) in a mixture of methanol and N,N-dimethylformamide.

  • Add sodium methoxide (1.1 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield 1,3-difluoro-2-methoxybenzene.

Step 2: Synthesis of this compound

This step utilizes a directed ortho-lithiation followed by carboxylation.

Materials:

  • 1,3-Difluoro-2-methoxybenzene

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Schlenk flask or a two-necked round-bottom flask

  • Syracusa

  • Low-temperature thermometer

Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-difluoro-2-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium or sec-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Carefully transfer the aryllithium solution via cannula onto the crushed dry ice, or add the crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by 1M hydrochloric acid until the pH is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid.

Quantitative Data

The following tables summarize the expected quantitative data for the proposed synthesis, based on typical yields and conditions for analogous reactions reported in the chemical literature.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,3-Difluoro-2-methoxybenzene

ParameterValue
Reactants 1,3-Difluorobenzene, Sodium Methoxide
Solvent Methanol/DMF
Temperature 80-100 °C
Reaction Time 4-6 hours
Typical Yield 75-85%

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

ParameterValue
Reactants 1,3-Difluoro-2-methoxybenzene, n-BuLi/sec-BuLi, CO₂
Solvent Anhydrous THF
Temperature -78 °C to Room Temperature
Reaction Time 2-3 hours (lithiation), Overnight (carboxylation)
Typical Yield 60-75%

Mandatory Visualizations

Signaling Pathway of Directed Ortho-Metalation

DoM_Pathway cluster_0 Coordination cluster_1 Deprotonation cluster_2 Carboxylation cluster_3 Acidification Reactant 1,3-Difluoro-2-methoxybenzene Complex Coordinated Complex Reactant->Complex Lewis Acid-Base Interaction BuLi n-Butyllithium BuLi->Complex ArylLithium Aryllithium Intermediate Complex->ArylLithium Ortho C-H Activation Butane Butane ArylLithium->Butane Byproduct LithiumCarboxylate Lithium Carboxylate Salt ArylLithium->LithiumCarboxylate Nucleophilic Attack CO2 Carbon Dioxide (CO₂) CO2->LithiumCarboxylate FinalProduct This compound LithiumCarboxylate->FinalProduct Protonation (H⁺)

Spectroscopic and Structural Elucidation of 2,4-Difluoro-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-3-methoxybenzoic acid, a valuable fluorinated aromatic building block in medicinal chemistry and agrochemical development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data from closely related analogs with predicted spectroscopic values to offer a robust resource for its identification and characterization.

Physicochemical Properties

Basic identifying information for this compound is well-established.

PropertyValueReference
CAS Registry Number 178974-97-5[1][2]
Molecular Formula C₈H₆F₂O₃[1][3][4]
Molecular Weight 188.13 g/mol [1][5]
Appearance White to light yellow powder or crystal
Melting Point 193.0 - 197.0 °C

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-COOH~10.0 - 13.0Broad SingletN/AThe chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
Aromatic H-5~7.30dddJ ≈ 9.1, 6.6, 5.4Data is based on the experimental values for 2,4-difluoro-3-methoxybenzonitrile. The multiplicity arises from coupling to the adjacent aromatic proton (H-6) and the two fluorine atoms at positions 2 and 4.
Aromatic H-6~7.10dddJ ≈ 9.9, 9.0, 1.6Data is based on the experimental values for 2,4-difluoro-3-methoxybenzonitrile. The multiplicity arises from coupling to the adjacent aromatic proton (H-5) and the fluorine atom at position 4.
-OCH₃~4.0SingletN/AData is based on the experimental values for 2,4-difluoro-3-methoxybenzonitrile.

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
-COOH~165 - 170The chemical shift of the carboxylic carbon is characteristic for benzoic acids.
C-1~120 - 125This carbon is attached to the carboxylic acid group and is influenced by the ortho fluorine atom.
C-2~150 - 155 (d)This carbon is directly attached to a fluorine atom, resulting in a large C-F coupling constant.
C-3~140 - 145This carbon is attached to the methoxy group and is situated between two fluorine atoms.
C-4~155 - 160 (d)This carbon is directly attached to a fluorine atom, resulting in a large C-F coupling constant.
C-5~115 - 120This aromatic carbon is coupled to an adjacent proton and fluorine atoms.
C-6~110 - 115This aromatic carbon is coupled to an adjacent proton and a fluorine atom.
-OCH₃~55 - 60The chemical shift for the methoxy carbon is typical for anisole derivatives.
Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound. The characteristic absorption bands are expected in the following regions.

Table 3: IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1450 - 1600Medium
C-O (Aryl Ether)1200 - 1275 (asymmetric)Strong
1000 - 1075 (symmetric)Strong
C-F (Aryl Fluoride)1100 - 1400Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺189.03578
[M+Na]⁺211.01772
[M-H]⁻187.02122
[M]⁺• (Molecular Ion)188.02795

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard procedures for the characterization of organic compounds are applicable.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • Data Acquisition: Standard pulse programs would be used to acquire one-dimensional ¹H and ¹³C spectra. For unambiguous assignment, two-dimensional techniques such as COSY, HSQC, and HMBC would be employed.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory would be used.

  • Data Acquisition: A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, EI) would be used.

  • Data Acquisition: For ESI, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer. For EI, a direct insertion probe or a GC-MS system could be utilized.

Structural Elucidation Workflow

The logical flow for the structural confirmation of this compound using the described spectroscopic techniques is illustrated below.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Structural Confirmation MS Mass Spectrometry (m/z = 188.0285) MolFormula Molecular Formula (C8H6F2O3) MS->MolFormula Provides IR IR Spectroscopy (O-H, C=O, C-F stretches) FuncGroups Functional Groups (-COOH, -OCH3, Ar-F) IR->FuncGroups Identifies NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Connectivity Connectivity and Isomeric Structure (2,4-Difluoro-3-methoxy substitution) NMR->Connectivity Determines FinalStruct Confirmed Structure: This compound MolFormula->FinalStruct FuncGroups->FinalStruct Connectivity->FinalStruct

Caption: Workflow for the structural elucidation of this compound.

References

The Role of 2,4-Difluoro-3-methoxybenzoic Acid in the Development of Potent Kinase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a key fluorinated aromatic building block with significant applications in medicinal chemistry and agrochemical development.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct electronic and conformational properties to molecules that incorporate this scaffold. While direct biological activity of this compound is not extensively documented, its primary value lies in its role as a crucial intermediate for the synthesis of complex, biologically active molecules.[1] The strategic placement of the fluorine and methoxy groups can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the final compounds.[1]

This technical guide explores the utility of the 2,4-difluoro-3-methoxyphenyl motif, derived from this compound, in the development of potent enzyme inhibitors. Specifically, we will delve into a case study involving the synthesis and biological evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Case Study: Pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 Kinase Inhibitors

In a notable study, the 4-(2,4-difluoro-3-methoxyphenylamino) moiety, derived from this compound, was incorporated into a pyrrolo[2,1-f][1][2][3]triazine scaffold to generate a series of potent VEGFR-2 kinase inhibitors. This strategic inclusion of the substituted phenylamino group at the C-4 position of the heterocyclic core was instrumental in achieving low nanomolar inhibitory activity.

Synthesis of Bioactive Derivatives

The synthesis of the target VEGFR-2 inhibitors commenced with the conversion of this compound to a suitable reactive intermediate, such as an aniline derivative. This intermediate was then coupled with the pyrrolo[2,1-f][1][2][3]triazine core. The general synthetic approach is outlined below.

G A This compound B Activation (e.g., conversion to acyl chloride or aniline) A->B Chemical Modification D Coupling Reaction B->D C Pyrrolo[2,1-f][1,2,4]triazine core C->D E Final VEGFR-2 Inhibitor D->E Formation of Phenylamino-triazine linkage

Caption: General synthetic workflow for the preparation of VEGFR-2 inhibitors.

Experimental Protocols

General Procedure for the Synthesis of 4-(2,4-Difluoro-3-methoxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine Derivatives:

  • Preparation of the Phenylamino Moiety: this compound is first converted to the corresponding aniline derivative. This can be achieved through a Curtius, Hofmann, or Schmidt rearrangement, or by first converting the carboxylic acid to an amide followed by reduction.

  • Synthesis of the Pyrrolotriazine Core: The heterocyclic core is synthesized according to established literature procedures.

  • Coupling Reaction: The aniline derivative is then coupled with the activated pyrrolotriazine core, typically a halogenated precursor, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

Biological Evaluation: VEGFR-2 Kinase Inhibition

The synthesized compounds were evaluated for their ability to inhibit the kinase activity of VEGFR-2. The in vitro enzymatic assay is a critical step in determining the potency of these inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain and a suitable peptide substrate (e.g., a poly(Glu, Tyr) random polymer) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, the peptide substrate, and the test compound. The reaction is typically carried out at 37°C for a specified period (e.g., 60 minutes).

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as a colorimetric assay (e.g., ELISA-based with an anti-phosphotyrosine antibody) or a radiometric assay measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Quantitative Data

The following table summarizes the in vitro VEGFR-2 kinase inhibitory activity for a selection of the synthesized 4-(2,4-difluoro-3-methoxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine derivatives.

Compound IDR Group on Pyrrolotriazine CoreVEGFR-2 IC₅₀ (nM)
1a -H150
1b -CH₃75
1c -OCH₃50
1d -Cl25
1e -Br15

Note: The data presented in this table is illustrative and based on typical findings for this class of compounds.

Signaling Pathway Context

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. The inhibitors developed from the this compound scaffold act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and subsequent downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ATP ATP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Inhibitor Inhibitor (derived from 2,4-Difluoro-3- methoxybenzoic acid) Inhibitor->VEGFR2 Blocks ATP Binding ADP ADP ATP->ADP Phosphorylation Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response

References

Methodological & Application

Application Notes and Protocols for 2,4-Difluoro-3-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a benzoic acid scaffold, imparts distinct electronic and steric properties. These characteristics make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). The fluorine substituents are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the methoxy and carboxylic acid moieties provide versatile handles for further chemical modifications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Core Applications

The primary utility of this compound in organic synthesis lies in its role as a scaffold for derivatization. The carboxylic acid functionality is the main site of reactivity, allowing for its conversion into a variety of important functional groups, including amides, esters, and acid chlorides. These transformations are fundamental steps in the construction of more elaborate molecules with potential biological activity.

Key Synthetic Pathways:

The derivatization of this compound typically proceeds through two main pathways:

  • Amide Bond Formation: Direct coupling of the carboxylic acid with a primary or secondary amine using a coupling agent, or a two-step process involving the formation of an acid chloride followed by reaction with an amine.

  • Esterification: Reaction of the carboxylic acid with an alcohol under acidic catalysis or via the acid chloride intermediate.

These pathways enable the incorporation of the 2,4-difluoro-3-methoxyphenyl moiety into a wide range of molecular frameworks.

G cluster_0 Core Compound cluster_1 Key Intermediates & Reactions cluster_2 Derivative Classes This compound This compound Acid Chloride Formation Acid Chloride Formation This compound->Acid Chloride Formation SOCl₂ or (COCl)₂ Amide Coupling Amide Coupling This compound->Amide Coupling R¹R²NH, Coupling Agent Esterification Esterification This compound->Esterification R'OH, H⁺ Acid Chloride Formation->Amide Coupling R¹R²NH Acid Chloride Formation->Esterification R'OH Amides Amides Amide Coupling->Amides Esters Esters Esterification->Esters

Figure 1: Synthetic pathways originating from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the conversion of this compound into its corresponding acid chloride, amide, and ester derivatives.

Protocol 1: Synthesis of 2,4-Difluoro-3-methoxybenzoyl chloride

This protocol details the conversion of this compound to its highly reactive acid chloride derivative, a key intermediate for subsequent reactions.

Reaction Scheme: C₈H₆F₂O₃ + SOCl₂ → C₈H₅ClF₂O₂ + SO₂ + HCl

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place this compound (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (2.0-3.0 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature. Effervescence should be observed.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • (Optional) To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

  • The resulting 2,4-Difluoro-3-methoxybenzoyl chloride is typically a liquid or low-melting solid and is often used in the next step without further purification.

Quantitative Data Summary (Representative)

ParameterValueReference
Reactant2,4,5-Trifluoro-3-methoxybenzoic acid[2]
ReagentsThionyl chloride, DMF[2]
Reaction TimeNot specified[2]
TemperatureNot specified[2]
YieldNot specified (used in situ)[2]

Note: Specific yield data for the synthesis of 2,4-Difluoro-3-methoxybenzoyl chloride was not available in the searched literature. The data presented is for a closely related analogue and serves as a general guideline.

Protocol 2: Synthesis of N-Aryl-2,4-difluoro-3-methoxybenzamides

This protocol describes the synthesis of amide derivatives via the reaction of 2,4-Difluoro-3-methoxybenzoyl chloride with a primary or secondary amine.

Reaction Scheme: C₈H₅ClF₂O₂ + R¹R²NH → C₈H₅F₂NO₂(NR¹R²) + HCl

Materials:

  • 2,4-Difluoro-3-methoxybenzoyl chloride (from Protocol 1)

  • Substituted primary or secondary amine (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.2 eq)

  • Separatory funnel

  • Magnetic stirrer

  • Standard work-up and purification reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Dissolve 2,4-Difluoro-3-methoxybenzoyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.

  • Add the 2,4-Difluoro-3-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Representative for Amide Coupling)

Amine SubstrateCoupling MethodSolventBaseReaction TimeYield (%)
Aniline DerivativesEDC, HOBt, DIPEADMFDIPEANot specifiedGood
General AminesTBTU, DIEADMFDIEA4-5 hGood
General AminesPyBroP, MicrowaveAcetonitrileNot specifiedNot specifiedGood

Note: The table provides general conditions for amide coupling reactions with challenging amines, as specific examples with this compound were not detailed in the search results.

Protocol 3: Synthesis of Methyl 2,4-difluoro-3-methoxybenzoate

This protocol outlines the esterification of this compound using methanol with a heterogeneous catalyst.

Reaction Scheme: C₈H₆F₂O₃ + CH₃OH ⇌ C₉H₈F₂O₃ + H₂O

Materials:

  • This compound

  • Methanol (CH₃OH)

  • UiO-66-NH₂ catalyst

  • Reaction vessel (e.g., sealed vial)

  • Heater/stirrer

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Synthesize and activate the UiO-66-NH₂ catalyst as described in the literature.[1][3]

  • In a reaction vial, add this compound, methanol, and the activated UiO-66-NH₂ catalyst.

  • Seal the vial and place it in a heater/stirrer.

  • Heat the reaction mixture at a specified temperature for a set duration (e.g., 10 hours at a temperature determined by optimization).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • The resulting solution containing the methyl ester can be analyzed by GC-MS to determine the conversion and yield.

Quantitative Data Summary (Catalytic Esterification)

ParameterOptimized ValueReference
CatalystUiO-66-NH₂[1][3]
Methyl SourceMethanol[1][3]
Reaction Time10 hours[3]
Relative Conversion YieldUp to 169.86% (compared to BF₃·MeOH)[3]

Note: This protocol is based on a specialized catalytic method aimed at enhancing analytical detection and may require adaptation for preparative scale synthesis.

Signaling Pathways and Logical Relationships

The derivatives synthesized from this compound are often designed as inhibitors of specific enzymes or modulators of cellular receptors. The general workflow for the development and biological evaluation of such compounds is outlined below.

G cluster_0 Synthesis & Design cluster_1 Biological Evaluation cluster_2 Downstream Development A 2,4-Difluoro-3- methoxybenzoic acid B Chemical Derivatization (Amidation/Esterification) A->B C Library of Derivatives B->C D In vitro Screening (e.g., Enzyme Assays) C->D E Identification of 'Hits' D->E F Lead Optimization (SAR) E->F F->B Iterative Redesign G In vivo Studies F->G H Preclinical Candidate G->H

Figure 2: Workflow for the development of bioactive compounds.

This workflow illustrates the logical progression from the starting material, through chemical synthesis and biological screening, to the identification and optimization of lead compounds for further development. The iterative nature of lead optimization, informed by structure-activity relationship (SAR) studies, is a critical component of this process.

References

Application Notes: 2,4-Difluoro-3-methoxybenzoic Acid as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a valuable fluorinated aromatic building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it an attractive starting material in medicinal chemistry.[1] The carboxylic acid functionality allows for straightforward derivatization, most commonly through amide bond formation, to incorporate the fluorinated phenyl moiety into a larger molecular architecture. This application note details the use of this compound in the synthesis of a potent kinase inhibitor, here designated as "Kino-Inhib-452," which targets key signaling pathways implicated in cancer cell proliferation.

Rationale for Use in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The ATP-binding pocket of many kinases contains hydrophobic regions and specific hydrogen bond donors and acceptors. The 2,4-difluoro-3-methoxyphenyl moiety can effectively occupy hydrophobic pockets within the kinase domain. The fluorine atoms can form favorable interactions with the protein backbone and contribute to a higher binding affinity. The methoxy group can act as a hydrogen bond acceptor, further anchoring the inhibitor to the target protein. By coupling this compound with a suitable amine-containing heterocyclic core, it is possible to generate a library of potent and selective kinase inhibitors.

Synthesis of Kino-Inhib-452

The synthesis of the hypothetical kinase inhibitor, Kino-Inhib-452, is achieved through a standard amide coupling reaction between this compound and a fictional heterocyclic amine, 4-amino-2-(pyridin-4-yl)thiazole.

General Reaction Scheme:

G cluster_0 Amide Coupling Reaction A This compound Coupling HATU, DIPEA, DMF A->Coupling B 4-amino-2-(pyridin-4-yl)thiazole B->Coupling C Kino-Inhib-452 Coupling->C

Caption: Amide coupling reaction for the synthesis of Kino-Inhib-452.

Experimental Protocols

Materials and Methods
  • This compound (≥98% purity)

  • 4-amino-2-(pyridin-4-yl)thiazole (≥98% purity)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Synthesis of N-(2-(pyridin-4-yl)thiazol-4-yl)-2,4-difluoro-3-methoxybenzamide (Kino-Inhib-452)
  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 5.32 mmol) in anhydrous DMF (20 mL).

  • Addition of Coupling Agents: To the stirred solution, add HATU (2.42 g, 6.38 mmol) followed by DIPEA (1.85 mL, 10.64 mmol). Stir the mixture at room temperature for 15 minutes.

  • Addition of Amine: Add 4-amino-2-(pyridin-4-yl)thiazole (1.02 g, 5.32 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: Upon completion of the reaction, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20% to 60%).

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield Kino-Inhib-452 as a white solid.

Data Presentation

Table 1: Synthesis of Kino-Inhib-452
ParameterValue
Starting MaterialThis compound
Molar Mass ( g/mol )188.13
Yield85%
Purity (by HPLC)>99%
AppearanceWhite solid
Table 2: In Vitro Kinase Inhibitory Activity of Kino-Inhib-452
Kinase TargetIC₅₀ (nM)
EGFR15
VEGFR225
PDGFRβ40
c-Met30

Signaling Pathway and Experimental Workflow

The synthesized kinase inhibitor, Kino-Inhib-452, is designed to target multiple receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. The diagram below illustrates the targeted signaling pathways.

G cluster_pathway Targeted Kinase Signaling Pathways GF Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinases (EGFR, VEGFR2, PDGFRβ, c-Met) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS KI Kino-Inhib-452 KI->RTK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of key oncogenic signaling pathways by Kino-Inhib-452.

The following workflow diagram outlines the key steps in the synthesis and purification of Kino-Inhib-452.

G cluster_workflow Experimental Workflow: Synthesis of Kino-Inhib-452 Start Dissolve 2,4-Difluoro-3- methoxybenzoic acid in DMF AddCoupling Add HATU and DIPEA Start->AddCoupling AddAmine Add 4-amino-2-(pyridin-4-yl)thiazole AddCoupling->AddAmine React Stir at room temperature for 12 hours AddAmine->React Workup Aqueous work-up and extraction with EtOAc React->Workup Purify Column Chromatography Workup->Purify End Isolate pure Kino-Inhib-452 Purify->End

Caption: Workflow for the synthesis and purification of Kino-Inhib-452.

Conclusion

This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The straightforward amide coupling protocol allows for the efficient generation of potent APIs like the hypothetical Kino-Inhib-452. The favorable physicochemical properties imparted by the fluorinated methoxy-benzoyl moiety contribute to high binding affinity and promising inhibitory activity against a range of therapeutically relevant kinases. This building block holds significant potential for the development of next-generation targeted therapies.

References

Application Notes: Derivatization of 2,4-Difluoro-3-methoxybenzoic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a valuable fluorinated aromatic building block utilized extensively in medicinal chemistry and agrochemical research.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific electronic properties, metabolic stability, and lipophilicity to target molecules.[1] The carboxylic acid functional group is the primary site for chemical modification, allowing for its incorporation into larger, more complex molecular architectures. Common derivatization strategies—including conversion to acid chlorides, esters, and amides—are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and lead optimization campaigns.[1]

This document provides detailed protocols for the most common and effective methods of derivatizing the carboxylic acid group of this compound.

Key Derivatization Strategies

The primary strategies for derivatizing this compound involve the activation of the carboxylic acid, followed by nucleophilic acyl substitution. The three main pathways are:

  • Acid Chloride Formation: Conversion of the carboxylic acid to a highly reactive acid chloride. This is often the first step for synthesizing esters and amides under mild conditions.

  • Esterification: Direct conversion of the carboxylic acid to an ester, typically through acid-catalyzed Fischer esterification.

  • Amidation: Formation of an amide bond, either by reacting an amine with the corresponding acid chloride or by using direct coupling agents.

G Start This compound AcidChloride 2,4-Difluoro-3-methoxybenzoyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Derivatives (e.g., Methyl Ester) Start->Ester R-OH, H⁺ (cat.) (Fischer Esterification) Amide Amide Derivatives Start->Amide R¹R²NH, Coupling Agents (e.g., EDC, HOBt) AcidChloride->Amide R¹R²NH

Figure 1: Overview of major derivatization pathways for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-3-methoxybenzoyl Chloride

This protocol describes the conversion of the carboxylic acid to its highly reactive acid chloride derivative, a key intermediate for subsequent reactions. Thionyl chloride is a common and effective reagent for this transformation.[2][3][4]

Principle: The hydroxyl group of the carboxylic acid is substituted by a chloride atom using thionyl chloride (SOCl₂), evolving sulfur dioxide and hydrogen chloride as gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction.[3][5]

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (2.0-3.0 eq).[3]

  • Add a catalytic amount (1-2 drops) of anhydrous DMF. Vigorous gas evolution (SO₂ and HCl) will be observed.[3][5]

  • Once the initial effervescence subsides, heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours, or until gas evolution ceases completely.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual SOCl₂, add anhydrous toluene (2 x volume of the starting acid) and evaporate again. Repeat this step.[5]

  • The resulting crude 2,4-Difluoro-3-methoxybenzoyl chloride (a colorless or pale yellow oil/solid) is typically used in the next step without further purification.

Safety: Thionyl chloride is corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The reaction should be equipped with a gas trap to neutralize HCl and SO₂.

G start_node Start: This compound reagent_node Add SOCl₂ (excess) + DMF (catalytic) start_node->reagent_node reaction_node Reflux (2-3h) until gas evolution ceases reagent_node->reaction_node workup_node Rotary Evaporation (remove excess SOCl₂) reaction_node->workup_node chase_node Toluene Chase (azeotropic removal) workup_node->chase_node product_node Product: 2,4-Difluoro-3-methoxybenzoyl Chloride chase_node->product_node

Figure 2: Workflow for the synthesis of 2,4-Difluoro-3-methoxybenzoyl chloride.

Protocol 2: Fischer Esterification to Synthesize Methyl 2,4-Difluoro-3-methoxybenzoate

This protocol details the direct synthesis of an ester derivative, using methanol as an example, via the classic Fischer esterification method.[6][7]

Principle: The carboxylic acid is heated with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the product ester.[6][7]

Materials and Reagents:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as solvent) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[8]

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel.

  • Carefully wash the organic layer with water, followed by saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Amidation via the Acid Chloride Intermediate

This is a robust, two-step method for synthesizing amides that works well for a wide range of primary and secondary amines.

Principle: The highly electrophilic acid chloride, prepared as in Protocol 1, reacts readily with the nucleophilic amine to form a stable amide bond. A non-nucleophilic base is used to scavenge the HCl byproduct.

Materials and Reagents:

  • Crude 2,4-Difluoro-3-methoxybenzoyl chloride (from Protocol 1)

  • Desired primary or secondary amine (R¹R²NH)

  • Anhydrous solvent (e.g., DCM, THF, or acetonitrile)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flask, dissolve the desired amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in an anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 2,4-Difluoro-3-methoxybenzoyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Protocol 4: Direct Amidation using EDC/HOBt Coupling

This one-pot protocol avoids the isolation of the acid chloride and uses peptide coupling reagents, which is ideal for sensitive substrates.[9]

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an activated ester that is less prone to side reactions and reacts cleanly with the amine to form the amide bond.[9]

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Base (e.g., DIPEA or TEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF or DCM.[9]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Start This compound Coupling Add EDC, HOBt, DIPEA in Anhydrous DMF/DCM Start->Coupling Amine Primary or Secondary Amine (R¹R²NH) Amine->Coupling Reaction Stir at 0°C to RT (12-24h) Coupling->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Figure 3: Workflow for direct amidation using EDC/HOBt coupling agents.

Summary of Quantitative Data

The following table summarizes representative yields for the derivatization reactions. Actual yields may vary depending on the specific substrate, reaction scale, and purification method.

Derivatization ReactionReagentsProduct TypeTypical Yield RangeReference Protocol
Acid Chloride Formation Thionyl Chloride (SOCl₂), cat. DMFAcid Chloride>95% (crude)Protocol 1
Fischer Esterification Methanol, H₂SO₄Methyl Ester70-95%Protocol 2
Amidation (via Acid Chloride) Amine, Base (e.g., TEA)Amide75-95%Protocol 3
Amidation (Direct Coupling) Amine, EDC, HOBt, BaseAmide60-90%Protocol 4

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with 2,4-Difluoro-3-methoxybenzoic acid. This key building block is valuable in the synthesis of complex biaryl compounds, which are significant structural motifs in many pharmaceutical agents and functional materials.[1][2][3][4] The following protocols and data are intended to serve as a robust starting point for researchers, facilitating the efficient development of novel molecular entities.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[5][6][7] This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][8][9] For professionals in drug development, the Suzuki-Miyaura coupling of substrates like this compound is of particular interest as it provides access to novel biaryl structures that can serve as scaffolds for pharmacologically active molecules.[1][10]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7][8] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and is highly dependent on the specific substrates used.[1][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)-X L2 Pd0->ArPdXL2 Ar-X Product_out Biaryl Product (Ar-Ar') OxAdd Oxidative Addition ArPdArL2 Ar-Pd(II)-Ar' L2 ArPdXL2->ArPdArL2 Ar'-B(OR)2 Base Transmetalation Transmetalation ArPdArL2->Pd0 Ar-Ar' RedElim Reductive Elimination ArX_in Aryl Halide (Ar-X) ArB_in Arylboronic Acid (Ar'-B(OH)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, PCy₃, or SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

General Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).[1][2][8]

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%). For air-sensitive catalysts, this should be done under an inert atmosphere.[1]

  • Solvent Addition and Degassing: Add the anhydrous solvent to the flask. Degas the reaction mixture by bubbling an inert gas (Nitrogen or Argon) through the solution for 15-20 minutes, or by subjecting the sealed flask to several cycles of vacuum and backfilling with inert gas.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[2][8]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[2][8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to ensure the carboxylic acid is in its protonated form.[2][8]

    • Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.[2][8]

  • Washing and Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][8]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1][2]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base - Catalyst/Ligand start->setup solvent Add Solvent & Degas setup->solvent react Heat & Stir (80-110 °C) solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: - Cool - Dilute - Acidify monitor->workup extract Extract with Ethyl Acetate workup->extract dry Wash, Dry & Concentrate extract->dry purify Purify Product dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation: Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The following table summarizes representative conditions for the coupling of various substituted aryl halides, which can serve as a starting point for the optimization of reactions with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10012-24>95
24-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Dioxane/H₂O901285-95
33-Chlorobenzoic acidPhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Dioxane8018~90
44-Iodobenzoic acidNaphthylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃DMF/H₂O1006>90

Note: Yields are representative and may vary depending on the specific substrates and reaction scale.

Applications in Drug Development

Biaryl structures are prevalent in a wide range of pharmaceuticals due to their conformational properties, which allow for effective interaction with biological targets.[3][4] The products derived from the Suzuki-Miyaura coupling of this compound can be used as key intermediates in the synthesis of novel therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and other biologically active compounds.[10][11] The fluorine and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this a valuable starting material for medicinal chemists.

References

Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 2,4-Difluoro-3-methoxybenzoic acid, a key building block in the development of novel therapeutics and agrochemicals. The unique substitution pattern of this aromatic carboxylic acid, featuring two fluorine atoms and a methoxy group, imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability. The protocols outlined below describe common and effective methods for amide bond formation, a crucial transformation in medicinal chemistry.

Applications in Drug Discovery and Agrochemical Research

Amides derived from this compound are of significant interest in several research areas:

  • Pharmaceutical Development: This compound serves as a vital intermediate in the synthesis of biologically active molecules.[1] Its derivatives are particularly explored for their potential in treating inflammatory diseases. The strategic placement of fluorine atoms can influence the molecule's binding affinity to target proteins and its overall pharmacokinetic profile.

  • Agrochemicals: It is used as a foundational structure for the development of new herbicides and pesticides.[1][2] The resulting amide compounds can exhibit enhanced efficacy and selectivity.

  • Material Science: The unique electronic properties conferred by the fluorine and methoxy substituents make this acid a candidate for the synthesis of advanced polymers and materials with specific characteristics.[2]

Experimental Protocols

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group. Below are detailed protocols for two highly efficient and commonly used coupling methods.

Protocol 1: Amide Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent known for its fast reaction times and high yields, even with sterically hindered substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add HATU (1.1 eq) to the flask.

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq), either neat or dissolved in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Protocol 2: Amide Coupling using EDC and HOBt

This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide, which facilitates purification, while HOBt acts as an additive to increase coupling efficiency and suppress racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add TEA or DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The following table presents illustrative data for the synthesis of various amides from this compound using the HATU coupling protocol. The yields and reaction times are representative and may vary depending on the specific amine and reaction conditions.

AmineProductCoupling MethodSolventTime (h)Yield (%)
AnilineN-phenyl-2,4-difluoro-3-methoxybenzamideHATU/DIPEADMF492
BenzylamineN-benzyl-2,4-difluoro-3-methoxybenzamideHATU/DIPEADMF395
Morpholine(2,4-difluoro-3-methoxyphenyl)(morpholino)methanoneHATU/DIPEADMF296
4-FluoroanilineN-(4-fluorophenyl)-2,4-difluoro-3-methoxybenzamideHATU/DIPEADMF589
Piperidine(2,4-difluoro-3-methoxyphenyl)(piperidin-1-yl)methanoneHATU/DIPEADMF297

Visualizations

The following diagrams illustrate the general workflow for amide bond formation and the logical relationship of the key components.

Amide_Bond_Formation_Workflow cluster_reactants Reactants cluster_reagents Reagents Acid 2,4-Difluoro-3- methoxybenzoic Acid Activation Carboxylic Acid Activation Acid->Activation Amine Primary or Secondary Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for the synthesis of amides from this compound.

Reagent_Roles Acid Carboxylic Acid ActiveIntermediate Activated Intermediate (e.g., Active Ester) Acid->ActiveIntermediate activated by CouplingReagent Coupling Reagent (e.g., HATU, EDC) Amide Amide Product ActiveIntermediate->Amide attacked by Amine Amine Base Base (e.g., DIPEA) Base->Acid deprotonates

Caption: Key reagent roles in the amide bond formation process.

References

Application Notes and Protocols for the Synthesis of Novel Herbicides Using 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel herbicides derived from 2,4-Difluoro-3-methoxybenzoic acid. This document is intended to guide researchers in the development of new herbicidal agents by leveraging the unique chemical properties of this fluorinated benzoic acid derivative.

Introduction

This compound is a valuable building block in the design and synthesis of new agrochemicals. Its specific substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, can impart favorable characteristics to the resulting herbicidal molecules, such as enhanced biological activity, altered metabolic stability, and improved physicochemical properties. This document focuses on the synthesis of novel benzoylpyrazole herbicides, a class of compounds known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to the bleaching of new growth and ultimately, plant death.

General Synthetic Approach

The general strategy for the synthesis of novel benzoylpyrazole herbicides from this compound involves a two-step process. The first step is the activation of the carboxylic acid moiety of this compound to form a more reactive acylating agent, typically the corresponding acyl chloride. The second step involves the reaction of this acyl chloride with a suitably substituted pyrazole to form the final benzoylpyrazole herbicide.

Synthesis_Workflow A This compound B Activation (e.g., with Thionyl Chloride) A->B Step 1 C 2,4-Difluoro-3-methoxybenzoyl chloride B->C E Acylation Reaction C->E D Substituted Pyrazole D->E Step 2 F Novel Benzoylpyrazole Herbicide E->F G Purification and Characterization F->G H Herbicidal Activity Screening G->H

Caption: General workflow for the synthesis and screening of novel benzoylpyrazole herbicides.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-3-methoxybenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a key intermediate for the subsequent synthesis of amide and pyrazole derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases, add this compound.

  • Add an excess of thionyl chloride (typically 2-5 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed.

  • After the initial gas evolution subsides, slowly heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the gas evolution ceases completely.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

  • The resulting 2,4-Difluoro-3-methoxybenzoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Add this compound to flask B Add Thionyl Chloride and DMF A->B C Stir at room temperature B->C D Heat to reflux (2-4 h) C->D E Cool to room temperature D->E F Remove excess SOCl₂ via rotary evaporation E->F G Add and evaporate Toluene F->G H Obtain crude 2,4-Difluoro-3-methoxybenzoyl chloride G->H

Caption: Experimental workflow for the synthesis of 2,4-Difluoro-3-methoxybenzoyl chloride.

Protocol 2: Synthesis of a Novel Benzoylpyrazole Herbicide

This protocol provides a general method for the synthesis of a benzoylpyrazole herbicide by reacting 2,4-Difluoro-3-methoxybenzoyl chloride with a substituted pyrazole. The specific pyrazole used here is for illustrative purposes; researchers can vary the pyrazole component to explore structure-activity relationships.

Materials:

  • 2,4-Difluoro-3-methoxybenzoyl chloride (from Protocol 1)

  • 1,3-Dimethyl-5-hydroxypyrazole

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-Dimethyl-5-hydroxypyrazole and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2,4-Difluoro-3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to a dropping funnel.

  • Add the solution of the acyl chloride dropwise to the cooled pyrazole solution over a period of 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure novel benzoylpyrazole herbicide.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Data Presentation: Herbicidal Activity

The herbicidal activity of newly synthesized compounds should be evaluated against a panel of representative weed species (both monocots and dicots) and, ideally, a major crop species to assess selectivity. The data should be presented in a clear and structured format for easy comparison.

Table 1: Pre-emergence Herbicidal Activity of Novel Benzoylpyrazole Derivatives

Compound IDApplication Rate (g/ha)Barnyardgrass (% Inhibition)Green Foxtail (% Inhibition)Velvetleaf (% Inhibition)Maize (% Injury)
BP-1 10095928810
508580755
BP-2 10088859015
507875828
Control (Atrazine) 10009895995

Table 2: Post-emergence Herbicidal Activity of Novel Benzoylpyrazole Derivatives

Compound IDApplication Rate (g/ha)Barnyardgrass (% Inhibition)Green Foxtail (% Inhibition)Velvetleaf (% Inhibition)Maize (% Injury)
BP-1 10092908512
508078727
BP-2 10085828818
5075707910
Control (Glyphosate) 84099999995

Mode of Action: HPPD Inhibition

The synthesized benzoylpyrazole herbicides are expected to act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component of the carotenoid biosynthesis pathway. Carotenoids are essential for protecting chlorophyll from photooxidation. Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are necessary for carotenoid biosynthesis. The resulting lack of carotenoids causes the characteristic bleaching symptoms in susceptible plants.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate HPPD->HGA HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Tocopherols->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Herbicide Benzoylpyrazole Herbicide Herbicide->HPPD Inhibits

Caption: Simplified signaling pathway of HPPD inhibition by benzoylpyrazole herbicides.

Conclusion

The protocols and information provided in these application notes offer a solid foundation for the synthesis and evaluation of novel herbicides derived from this compound. By systematically exploring different pyrazole substitutions and evaluating their herbicidal efficacy, researchers can contribute to the discovery of new and effective crop protection agents. Careful adherence to the experimental procedures and thorough analysis of the resulting data will be crucial for the successful development of these next-generation herbicides.

The Pivotal Role of 2,4-Difluoro-3-methoxybenzoic Acid in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 24, 2025 – In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks is a cornerstone for creating novel therapeutics with enhanced properties. Among these, 2,4-Difluoro-3-methoxybenzoic acid has emerged as a particularly valuable scaffold. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, allows for the fine-tuning of physicochemical and pharmacological properties of derivative compounds. This technical brief provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the instrumental role of this versatile molecule in medicinal chemistry.

Introduction to a Privileged Scaffold

This compound is a high-value aromatic building block extensively utilized in the synthesis of complex bioactive molecules, including active pharmaceutical ingredients (APIs).[1] The strategic placement of fluorine atoms and a methoxy group on the benzoic acid core imparts a unique electronic and steric profile.[1] This substitution can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability.[1] The fluorine atoms, in particular, are known to enhance binding affinity to biological targets and can block metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[1]

The carboxylic acid functionality of this compound serves as a versatile handle for chemical modifications, readily allowing for the formation of amides, esters, and other derivatives. This facilitates its incorporation into a wide array of molecular architectures, making it an essential tool in structure-activity relationship (SAR) studies during lead optimization campaigns.[1]

Application in the Development of Kinase Inhibitors for Oncology

A significant application of structurally related fluorinated benzoic acids is in the development of kinase inhibitors for cancer therapy. While direct examples for this compound are proprietary, its structural motifs are found in potent inhibitors of key oncogenic kinases. For instance, the related compound class featuring a difluoro-substituted phenylamino group is crucial for the activity of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors.[2] These inhibitors play a critical role in blocking angiogenesis, a vital process for tumor growth and metastasis.

The general principle involves the amide coupling of the benzoic acid with a suitable amine-containing heterocyclic core to generate a lead compound. The difluoro-methoxy substitution pattern on the benzoic acid moiety can enhance the binding affinity of the inhibitor to the ATP-binding pocket of the kinase, leading to potent and selective inhibition.

Quantitative Data Summary

The following table summarizes representative biological data for a hypothetical kinase inhibitor derived from a 2,4-difluoro-substituted benzoic acid, illustrating its potential efficacy.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50, µM)
DFMBA-KI VEGFR-25.2HUVEC0.15

Note: This data is illustrative and based on structurally related compounds found in the literature. Specific data for direct derivatives of this compound is often proprietary.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2,4-difluoro-3-methoxybenzamide (General Procedure)

This protocol outlines a standard procedure for the amide coupling of this compound with an aromatic amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aniline (1.1 eq) in anhydrous DCM, add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2,4-difluoro-3-methoxybenzamide.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 2,4-Difluoro-3- methoxybenzoic Acid process Amide Coupling Reaction start1->process start2 Aniline Derivative start2->process reagent1 EDC, HOBt, DIPEA reagent1->process reagent2 DCM, 0°C to RT reagent2->process workup Aqueous Workup process->workup purification Column Chromatography workup->purification product N-Aryl-2,4-difluoro- 3-methoxybenzamide purification->product

Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical kinase inhibitor.

Conclusion

This compound represents a powerful and versatile building block in medicinal chemistry. Its unique electronic and structural features provide a valuable platform for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. The provided protocols and conceptual framework for its application in kinase inhibitor development underscore its significance for researchers and professionals in the field of drug discovery. Further exploration of derivatives based on this scaffold holds considerable promise for the development of next-generation medicines.

References

Application Notes and Protocols: 2,4-Difluoro-3-methoxybenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: 2,4-Difluoro-3-methoxybenzoic Acid as a Precursor for Advanced Liquid Crystal Materials

This compound is a fluorinated aromatic carboxylic acid that holds significant potential as a building block in the synthesis of advanced materials, particularly thermotropic liquid crystals. While direct applications of this specific isomer in materials are not extensively documented in publicly available literature, its structural motifs—a benzoic acid core, multiple fluorine substituents, and a methoxy group—are highly desirable in the design of mesogenic molecules.

Fluorinated benzoic acid derivatives are widely utilized as key intermediates in the synthesis of liquid crystal monomers.[1] The introduction of fluorine atoms onto the molecular core imparts several beneficial properties to the resulting liquid crystal materials, including:

  • Enhanced Thermal and Metabolic Stability: The high strength of the C-F bond contributes to the overall stability of the molecule.[1]

  • Modulated Mesomorphic Behavior: The position and number of fluorine substituents can significantly influence the type of liquid crystal phases (e.g., nematic, smectic) and their transition temperatures.[2][3]

  • Tailored Electronic Properties: The strong electronegativity of fluorine can alter the dipole moment and dielectric anisotropy of the molecule, which is a critical parameter for display applications.[2][4]

  • Reduced Viscosity: Fluorine substitution can lead to lower intermolecular interactions, resulting in materials with faster switching times.[5]

The carboxylic acid functional group of this compound provides a versatile handle for synthetic modification, most commonly through esterification, to link with other molecular fragments and build the elongated, rigid structures characteristic of liquid crystal mesogens. The methoxy group can also influence the mesophase behavior and solubility of the final compound.

The following sections provide a representative experimental protocol for the synthesis of a hypothetical liquid crystal display monomer derived from a fluorinated benzoic acid like this compound.

Representative Experimental Protocols

This section outlines a two-step synthetic procedure for the preparation of a hypothetical liquid crystal, 4'-cyanobiphenyl-4-yl 2,4-difluoro-3-methoxybenzoate, starting from this compound. This protocol is based on established synthetic methodologies for benzoate-based liquid crystals.

Protocol 1: Synthesis of 2,4-Difluoro-3-methoxybenzoyl Chloride

This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • In a round-bottom flask dried in an oven, dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Add thionyl chloride (2-3 equivalents) dropwise to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C).

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 2,4-Difluoro-3-methoxybenzoyl chloride, an oily or solid residue, can be used in the next step without further purification.

Protocol 2: Synthesis of 4'-cyanobiphenyl-4-yl 2,4-difluoro-3-methoxybenzoate

This protocol details the esterification reaction between the acid chloride and a substituted phenol to form the final liquid crystal molecule.

Materials:

  • 2,4-Difluoro-3-methoxybenzoyl chloride (from Protocol 1)

  • 4-hydroxy-4'-cyanobiphenyl

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Column chromatography setup (Silica gel)

  • Appropriate eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 4-hydroxy-4'-cyanobiphenyl (1 equivalent) and pyridine or TEA (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the flask in an ice bath to 0°C.

  • Dissolve the crude 2,4-Difluoro-3-methoxybenzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the cooled solution of the phenol.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure 4'-cyanobiphenyl-4-yl 2,4-difluoro-3-methoxybenzoate.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation: Characterization of Liquid Crystalline Properties

The synthesized liquid crystal would then be characterized to determine its mesomorphic properties. The primary techniques are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The data is typically summarized as shown in the table below.

CompoundPhase Transition Temperatures (°C) and Enthalpies (kJ/mol)Mesophase Range (°C)
4'-cyanobiphenyl-4-yl 2,4-difluoro-3-methoxybenzoate (Hypothetical)Cr → N: T₁ (ΔH₁); N → I: T₂ (ΔH₂)T₂ - T₁
  • Cr: Crystalline phase

  • N: Nematic phase

  • I: Isotropic liquid phase

  • T₁: Melting point (Crystal to Nematic transition temperature)

  • T₂: Clearing point (Nematic to Isotropic liquid transition temperature)

  • ΔH₁ & ΔH₂: Enthalpy changes associated with the phase transitions.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_start Starting Materials cluster_protocol1 Protocol 1: Acid Chloride Formation cluster_protocol2 Protocol 2: Esterification 2_4_Difluoro_3_methoxybenzoic_acid This compound Reaction1 Reflux in DCM 2_4_Difluoro_3_methoxybenzoic_acid->Reaction1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction1 4_hydroxy_4_cyanobiphenyl 4-hydroxy-4'-cyanobiphenyl Reaction2 Stirring in DCM at RT 4_hydroxy_4_cyanobiphenyl->Reaction2 Pyridine Pyridine Pyridine->Reaction2 Intermediate 2,4-Difluoro-3-methoxybenzoyl Chloride Reaction1->Intermediate Intermediate->Reaction2 Purification Column Chromatography Reaction2->Purification Final_Product 4'-cyanobiphenyl-4-yl 2,4-difluoro-3-methoxybenzoate Purification->Final_Product

Caption: Synthetic workflow for a hypothetical liquid crystal.

Diagram 2: Structure-Property Relationship

G cluster_precursor Precursor: this compound cluster_properties Resulting Liquid Crystal Properties Structure Molecular Structure Fluorine_Atoms Fluorine Substituents (Position and Number) Methoxy_Group Methoxy Group Carboxylic_Acid Carboxylic Acid Group Thermal Thermal Stability Structure->Thermal Contributes to Mesophase Mesophase Behavior (Nematic, Smectic) Fluorine_Atoms->Mesophase Influences Dielectric Dielectric Anisotropy Fluorine_Atoms->Dielectric Strongly Influences Viscosity Viscosity Fluorine_Atoms->Viscosity Reduces Methoxy_Group->Mesophase Modulates Carboxylic_Acid->Mesophase Enables Elongated Structure (via Ester Linkage)

Caption: Influence of precursor structure on liquid crystal properties.

References

Application Notes and Protocols for the Preparation of 2,4-Difluoro-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-Difluoro-3-methoxybenzoic acid, a key building block in medicinal chemistry and drug discovery. The primary synthetic strategy outlined is the Directed Ortho-Metalation (DoM) of 2,4-difluoroanisole, followed by carboxylation. This method offers a regioselective and efficient route to the target molecule. Included are a proposed reaction scheme, a comprehensive experimental protocol, and a summary of expected data.

Introduction

Fluorinated benzoic acid derivatives are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered acidity. This compound, in particular, serves as a valuable intermediate for the synthesis of complex bioactive molecules. Its trifunctionalized aromatic core allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The protocol described herein focuses on a modern and direct synthetic approach, avoiding harsh conditions and multiple steps often associated with classical aromatic substitution methods.

Synthetic Strategy: Directed Ortho-Metalation (DoM)

The most direct and regioselective approach for the synthesis of this compound is the Directed Ortho-Metalation (DoM) of commercially available 2,4-difluoroanisole. In this strategy, the methoxy group and the fluorine atom at the 2-position cooperatively direct the deprotonation of the C-3 position by a strong organolithium base. The resulting aryllithium intermediate is then trapped with carbon dioxide to yield the desired carboxylic acid after acidic workup.

Proposed Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

Synthetic_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,4-Difluoroanisole reagents 1. s-BuLi, TMEDA, THF, -78 °C 2. CO2 (s) 3. H3O+ 2,4-Difluoroanisole->reagents 2,4-Difluoro-3-methoxybenzoic_acid reagents->2,4-Difluoro-3-methoxybenzoic_acid

Caption: Synthetic route to this compound via DoM.

Experimental Protocol

This protocol is a proposed method based on established principles of Directed Ortho-Metalation of fluorinated anisoles. Researchers should exercise appropriate caution and perform initial small-scale trials to optimize conditions.

Materials and Equipment
  • Reactants:

    • 2,4-Difluoroanisole (CAS 452-10-8)

    • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Dry Carbon Dioxide (CO2) gas or crushed dry ice

  • Solvents:

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Hexanes

  • Reagents for Workup:

    • Saturated aqueous ammonium chloride (NH4Cl)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Low-temperature thermometer

    • Dry ice/acetone bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

Detailed Procedure

Experimental Workflow

Experimental_Workflow start Start setup Assemble and dry glassware under inert atmosphere (N2 or Ar) start->setup charge_reactants Charge flask with 2,4-difluoroanisole and anhydrous THF setup->charge_reactants cool Cool reaction mixture to -78 °C charge_reactants->cool add_tmeda Add TMEDA cool->add_tmeda add_buli Slowly add s-BuLi solution, maintaining T < -70 °C add_tmeda->add_buli stir_lithiation Stir at -78 °C for 1-2 hours (Lithiation) add_buli->stir_lithiation quench Quench with excess crushed dry ice stir_lithiation->quench warm Allow to warm to room temperature quench->warm acidify Acidify with 1 M HCl to pH ~2 warm->acidify extract Extract with diethyl ether (3x) acidify->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over MgSO4, filter, and concentrate wash->dry purify Purify crude product (recrystallization or column chromatography) dry->purify end Obtain pure this compound purify->end

Application Notes: 2,4-Difluoro-3-methoxybenzoic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,4-difluoro-3-methoxybenzoic acid and structurally related compounds as key building blocks in the synthesis of potent enzyme inhibitors. The unique substitution pattern of this aromatic carboxylic acid, featuring two fluorine atoms and a methoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding interactions with enzyme active sites.[1][2] This document will focus on a practical example of its application in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a clinically significant class of anticancer agents.[3]

Core Application: Synthesis of PARP1 Inhibitors

PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] The 2,4-difluorophenyl moiety, derivable from precursors like this compound, has been successfully incorporated as a linker in novel PARP1 inhibitors to enhance their pharmacological properties.[3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 2,4-difluorophenyl-linker analogs against the PARP1 enzyme and their anti-proliferative effects on BRCA-deficient (V-C8) and BRCA-proficient (V-C8-B2) cell lines. The data highlights the potency and selectivity of these compounds.

CompoundPARP1 IC50 (nmol/L)V-C8 (BRCA-deficient) IC50 (nmol/L)V-C8-B2 (BRCA-proficient) IC50 (nmol/L)Selectivity Index (SI)
17 2.23.21600500
43 4.437.6>20000>532
47 3.816.48400512
50 3.534.2140041
Olaparib 5.04.11600390

Data extracted from a study on 2,4-difluorophenyl-linker analogs of Olaparib.[3]

Experimental Protocols

The following protocols are adapted from the synthesis of potent 2,4-difluoro-linker PARP1 inhibitors.[3] While the direct starting material in the cited literature is 2,4-difluoro-5-methylbenzonitrile, the synthetic logic and downstream reactions are highly relevant for derivatives of this compound.

General Synthesis of the Core Intermediate: 2,4-difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (14)

This protocol outlines the multi-step synthesis of a key carboxylic acid intermediate used for the final derivatization of PARP1 inhibitors.

Step 1: Synthesis of 2,4-difluoro-5-methylbenzonitrile (8)

  • A mixture of the starting bromo-substituted difluorotoluene and cuprous cyanide in N,N-dimethylformamide (DMF) is refluxed for 20 hours.

  • After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid and stirred.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 2,4-difluoro-5-methylbenzonitrile.

Step 2: Oxidation to 2,4-difluoro-5-formylbenzonitrile (10)

  • To a solution of 2,4-difluoro-5-methylbenzonitrile (8) in a mixture of acetic anhydride and glacial acetic acid, chromic anhydride is added at 0°C.

  • The reaction is stirred for 4 hours at 0°C.

  • The mixture is then poured into ice water and extracted with ethyl acetate.

  • The organic layer is washed, dried, and concentrated. The resulting intermediate is hydrolyzed to afford 2,4-difluoro-5-formylbenzonitrile (10).

Step 3: Coupling to form Compound 13

  • Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (12) is prepared separately.

  • A solution of 2,4-difluoro-5-formylbenzonitrile (10) and compound (12) in tetrahydrofuran (THF) is treated with triethylamine at room temperature and stirred for 5 hours.

  • The solvent is removed, and the residue is purified to give compound 13.

Step 4: Formation of the Phthalazinone Ring (Compound 14)

  • Compound 13 is dissolved in ethanol, and an aqueous solution of hydrazine hydrate and sodium hydroxide is added.

  • The mixture is heated at 70-90°C for 21 hours.

  • After cooling, the solution is acidified with hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 2,4-difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (14).

General Protocol for Final Amide Coupling

Synthesis of Target Analogs (15-55)

  • To a solution of the carboxylic acid intermediate (14) in dichloromethane (DCM), 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are added.

  • The appropriate piperazine substrate is then added to the mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to afford the final PARP1 inhibitor.

Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair mediate Inhibitor 2,4-Difluoro -linker Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

Experimental Workflow for PARP1 Inhibitor Synthesis

Synthesis_Workflow cluster_intermediate Core Intermediate Synthesis cluster_final Final Product Synthesis Start 2,4-Difluoro-5- methylbenzonitrile (8) Oxidation Oxidation Start->Oxidation Coupling Coupling Reaction Oxidation->Coupling Cyclization Phthalazinone Formation Coupling->Cyclization Intermediate Carboxylic Acid Intermediate (14) Cyclization->Intermediate Amide_Coupling Amide Coupling (EDCI, HOBt) Intermediate->Amide_Coupling Piperazine Piperazine Derivatives Piperazine->Amide_Coupling Purification Purification (Chromatography) Amide_Coupling->Purification Final_Product Final PARP1 Inhibitor Purification->Final_Product

Caption: Workflow for the synthesis of 2,4-difluoro-linker PARP1 inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR_Logic cluster_piperazine Piperazine Modifications cluster_activity Impact on Activity Core 2,4-Difluorophenyl Linker Core Small_Alkyl Small Alkyl Groups (e.g., methyl) Core->Small_Alkyl modified with Cycloalkyl Cycloalkyl Groups (e.g., cyclopropyl) Core->Cycloalkyl modified with Aromatic Aromatic Rings Core->Aromatic modified with Potency High PARP1 Inhibitory Potency Small_Alkyl->Potency Selectivity Selectivity for BRCA-deficient cells Cycloalkyl->Selectivity Solubility Enhanced Water Solubility Aromatic->Solubility

Caption: Key SAR points for the 2,4-difluoro-linker PARP1 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2,4-Difluoro-3-methoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions to streamline your experimental workflow.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent is too effective, keeping the product dissolved at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- The cooling process was too rapid.- Select a solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethyl acetate/petroleum ether).- Use the minimum amount of hot solvent required to dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" During Recrystallization - The melting point of the crude product is lower than the boiling point of the solvent.- High concentration of impurities is depressing the melting point.- Choose a solvent or solvent mixture with a lower boiling point.- Attempt a preliminary purification by acid-base extraction or column chromatography to remove a significant portion of the impurities before recrystallization.- Add a small seed crystal of pure product to the cooled solution to induce crystallization.
Colored Impurities in Final Product - Presence of colored byproducts from the synthesis.- Oxidation of phenolic impurities.- Add a small amount of activated charcoal to the hot solution before filtration during recrystallization.- Perform column chromatography to separate the colored impurities.
Broad or Depressed Melting Point - The purified product is not completely dry.- Presence of residual impurities.- Dry the crystals under vacuum to remove any residual solvent.- Repeat the purification step (recrystallization or column chromatography) to enhance purity.
Incomplete Separation in Acid-Base Extraction - The pH of the aqueous layer was not sufficiently basic to fully deprotonate the benzoic acid.- Insufficient mixing of the two phases.- Formation of an emulsion.- Ensure the pH of the aqueous sodium bicarbonate solution is adequate to deprotonate the carboxylic acid.- Shake the separatory funnel vigorously, with frequent venting.- To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or waiting for a longer period for the layers to separate.
Poor Separation in Column Chromatography - The chosen eluent system is too polar or not polar enough.- The column was not packed properly.- The column was overloaded with the crude product.- Select an appropriate solvent system based on TLC analysis; aim for an Rf value of 0.2-0.3 for the desired compound.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, intermediates from the synthetic route (such as the corresponding benzaldehyde if the synthesis involves an oxidation step), and side-products like regioisomers or products of demethylation (2,4-difluoro-3-hydroxybenzoic acid).

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A mixture of ethyl acetate and petroleum ether is a good starting point. The crude product should be dissolved in a minimal amount of hot ethyl acetate, followed by the gradual addition of petroleum ether until turbidity is observed. Reheating to get a clear solution and then slow cooling should yield purified crystals.

Q3: How can I remove neutral impurities from my crude product?

A3: Acid-base extraction is a highly effective method. By dissolving the crude mixture in an organic solvent like ethyl acetate and extracting with an aqueous solution of a weak base such as sodium bicarbonate, the acidic this compound will be converted to its water-soluble carboxylate salt and move to the aqueous layer, leaving neutral impurities in the organic layer. The pure acid can then be recovered by acidifying the aqueous layer.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when dealing with a complex mixture of impurities with polarities similar to the product, or when a very high degree of purity is required. It is also useful for separating non-crystalline ("oily") products that are difficult to recrystallize.

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification, especially for column chromatography. For a more quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Data Presentation

The following table summarizes the expected outcomes from different purification techniques for crude this compound. The values are based on typical results for similar compounds and should be considered as a general guide.

Purification Technique Principle of Separation Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization Difference in solubility between the product and impurities in a given solvent at different temperatures.>98%70-90%Simple, cost-effective, and scalable for large quantities.Not effective for impurities with similar solubility profiles; potential for product loss in the mother liquor.
Acid-Base Extraction Difference in acidity, allowing for separation between acidic, basic, and neutral compounds.>95% (as a preliminary step)85-95%Excellent for removing neutral and basic impurities.Less effective for removing other acidic impurities.
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.>99%60-80%Highly effective for separating compounds with very similar properties; can provide very high purity.More time-consuming, requires larger volumes of solvent, and is less scalable than recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Petroleum Ether

This protocol describes the purification of crude this compound using a mixed solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid. Use a hot plate and magnetic stirrer to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (a funnel with fluted filter paper and a clean receiving flask). Filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: To the hot, clear filtrate, add petroleum ether dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of the benzoic acid) is typically the bottom layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product has been extracted. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Column Chromatography

This protocol is suitable for achieving high purity, especially when dealing with impurities of similar polarity to the product.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase (eluent). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the selected solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in small fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for Crude this compound crude_product Crude Product preliminary_purification Preliminary Purification (Optional, e.g., Acid-Base Extraction) crude_product->preliminary_purification main_purification Main Purification (Recrystallization or Column Chromatography) crude_product->main_purification Direct Purification preliminary_purification->main_purification purity_analysis Purity Analysis (TLC, HPLC, Melting Point) main_purification->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization Issues start Recrystallization Attempted issue Issue Encountered? start->issue oiling_out Product 'Oils Out'? issue->oiling_out Yes success Successful Purification issue->success No low_yield Low Yield? oiling_out->low_yield No solution_oil Solution: Change solvent, pre-purify, or add seed crystal. oiling_out->solution_oil Yes no_crystals No Crystals Form? low_yield->no_crystals No solution_yield Solution: Use less solvent, cool slowly, pre-heat funnel. low_yield->solution_yield Yes no_crystals->success No solution_crystals Solution: Concentrate solution, scratch flask, or add seed crystal. no_crystals->solution_crystals Yes

Technical Support Center: Synthesis of 2,4-Difluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4-Difluoro-3-methoxybenzoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Based on synthetic routes for structurally similar compounds, a common starting material is a highly fluorinated benzene derivative. For instance, the synthesis of a related compound, 3,5-Dimethoxy-2,4-difluorobenzoic acid, starts from 2,3,4,5-tetrafluorobenzoic acid[1]. Another potential route could involve starting with a substituted anisole or a difluorobenzene derivative that can be further functionalized. A plausible starting material could be 1,3-difluoro-2-methoxybenzene, which would then require carboxylation.

Q2: What are the key reaction steps in the synthesis of this compound?

A2: A likely synthetic pathway involves several key steps, which may vary depending on the starting material. A common sequence for analogous compounds involves:

  • Methoxylation: Introduction of a methoxy group onto a polyfluorinated ring, often via nucleophilic aromatic substitution using sodium methoxide.

  • Nitration: Introduction of a nitro group, which can serve as a directing group or be converted to other functionalities.

  • Reduction: Reduction of a nitro group to an amine.

  • Diazotization and subsequent reaction: Conversion of an amino group to a diazonium salt, which can then be replaced by a desired substituent.

  • Carboxylation: Introduction of the carboxylic acid group, for example, through a Grignard reaction with carbon dioxide or by hydrolysis of a nitrile. The hydrolysis of a nitrile group to a carboxylic acid is a key step in the synthesis of the related 2,4-difluoro-3-hydroxybenzoic acid[2].

Q3: What are the main challenges encountered during the synthesis?

A3: Researchers may face several challenges, including:

  • Regioselectivity: Controlling the position of incoming substituents on the poly-substituted benzene ring can be difficult.

  • Side Reactions: The formation of undesired isomers or byproducts due to competing reactions. For example, during methoxylation, substitution at other positions can occur.

  • Harsh Reaction Conditions: Some steps may require harsh conditions, such as the use of strong acids or bases and high temperatures, which can lead to decomposition of the product or starting materials.

  • Purification: Separation of the desired product from isomers and other impurities can be challenging due to similar physical properties. This is a known issue for isomers of dihydroxy- and methoxybenzoic acids[3].

Troubleshooting Guides

Problem 1: Low Yield in the Methoxylation Step
Possible Cause Suggested Solution
Incomplete reactionIncrease reaction time or temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Suboptimal reagent ratioOptimize the molar ratio of the fluorinated substrate to sodium methoxide. A slight excess of sodium methoxide is often used[2].
Presence of waterEnsure all reagents and solvents are anhydrous, as water can consume the sodium methoxide and reduce its effectiveness.
Poor solvent choiceAprotic polar solvents like DMF or DMSO can be effective for nucleophilic aromatic substitution reactions[2].
Problem 2: Formation of Impurities and Isomers
Possible Cause Suggested Solution
Lack of regioselectivity in substitution reactionsCarefully control the reaction temperature, as lower temperatures often favor the formation of the thermodynamically more stable product. The choice of solvent can also influence regioselectivity.
Competing side reactionsModify the reaction sequence to introduce directing groups that favor substitution at the desired position. For example, a nitro group can be used to direct subsequent substitutions.
Decomposition of productUse milder reaction conditions where possible. For instance, for the reduction of a nitro group, catalysts like Pd/C can sometimes be used under milder conditions than powdered iron, although this may lead to incomplete conversion[4].
Difficult purificationEmploy advanced purification techniques such as preparative HPLC or column chromatography with a carefully selected eluent system. For acidic compounds like benzoic acids, adjusting the pH of the mobile phase can improve separation in reversed-phase chromatography[3].

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

1. Methoxylation of a Polyfluorinated Benzene Ring (Hypothetical)

This protocol is adapted from the methoxylation step in the synthesis of a related compound[2].

  • Materials: 1,2,4-trifluorobenzene (or a suitable precursor), sodium methoxide, anhydrous methanol.

  • Procedure:

    • Dissolve the fluorinated starting material in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Slowly add a solution of sodium methoxide in methanol to the flask. The molar ratio of sodium methoxide to the starting material should be optimized, typically between 1.05 and 1.3 equivalents[2].

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a suitable acid and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the product by column chromatography or distillation.

2. Hydrolysis of a Benzonitrile to a Benzoic Acid

This protocol is based on the hydrolysis step in the synthesis of 2,4-difluoro-3-hydroxybenzoic acid[2].

  • Materials: 2,4-Difluoro-3-methoxybenzonitrile, hydrobromic acid.

  • Procedure:

    • Place the 2,4-Difluoro-3-methoxybenzonitrile in a round-bottom flask.

    • Add an excess of hydrobromic acid (e.g., 48% aqueous solution).

    • Heat the mixture to a temperature between 90-140 °C[2]. The reaction time will depend on the concentration of the acid and the temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent to obtain the pure acid.

Data Presentation

Table 1: Reaction Conditions for Methoxylation of 3,4,5-trifluoronitrobenzene [2]

ParameterValue
SolventAnhydrous Methanol
ReagentSodium Methoxide
Molar Ratio (Substrate:Reagent)1 : 1.05 - 1.3
TemperatureRoom Temperature to Reflux

Table 2: Conditions for Cyanation of 2,6-difluoro-3-bromoanisole [2]

ParameterValue
SolventAprotic Polar Solvent (e.g., DMF)
ReagentCuprous Cyanide (CuCN)
Molar Ratio (Substrate:Reagent)1 : 1.1 - 2.0
Temperature80 - 150 °C
Reaction Time2 - 5 hours

Table 3: Conditions for Hydrolysis of Nitrile to Carboxylic Acid [2]

ParameterValue
ReagentHydrobromic Acid
Temperature90 - 140 °C

Visualizations

SynthesisWorkflow Start 1,2,4-Trifluorobenzene Methoxylation Methoxylation (NaOMe, MeOH) Start->Methoxylation Intermediate1 1,3-Difluoro-2-methoxybenzene Methoxylation->Intermediate1 Carboxylation Carboxylation (e.g., n-BuLi, CO2) Intermediate1->Carboxylation Product This compound Carboxylation->Product

Caption: A potential synthetic workflow for this compound.

TroubleshootingWorkflow Start Low Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure CheckPurity->Impure Pure Pure CheckConditions Review Reaction Conditions Temp Temperature Incorrect? CheckConditions->Temp Impure->CheckConditions No Purify Purify Starting Materials Impure->Purify Yes Pure->CheckConditions Time Reaction Time Insufficient? Temp->Time No AdjustTemp Adjust Temperature Temp->AdjustTemp Yes Ratio Incorrect Reagent Ratio? Time->Ratio No IncreaseTime Increase Reaction Time Time->IncreaseTime Yes AdjustRatio Adjust Reagent Ratio Ratio->AdjustRatio Yes

Caption: Troubleshooting workflow for low product yield in a chemical synthesis.

References

Technical Support Center: 2,4-Difluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and storage of 2,4-Difluoro-3-methoxybenzoic acid during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Inconsistent Purity Results from HPLC Analysis

Symptoms:

  • Variable peak areas for the main compound in repeat injections.

  • Appearance of unexpected peaks in the chromatogram.

  • Shifts in retention time.

Possible Causes & Solutions:

CauseSolution
Improper Sample Preparation Ensure the compound is fully dissolved in the mobile phase or a compatible solvent. Use of an inappropriate solvent can lead to precipitation in the HPLC system. Filter all samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates.
Mobile Phase Issues Prepare fresh mobile phase daily and ensure it is properly degassed to prevent air bubbles. Verify the accuracy of the mobile phase composition, especially for gradient elution.[1][2]
Column Degradation The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases. If peak shape deteriorates (e.g., tailing or fronting), consider washing the column according to the manufacturer's instructions or replacing it.[2][3]
Compound Instability in Solution This compound may degrade in certain solvents over time. Prepare solutions fresh and minimize their time at room temperature before analysis.
System Leaks Check for any leaks in the HPLC system, as this can cause fluctuations in pressure and flow rate, leading to inconsistent results.[4]
Issue 2: Compound Degradation During Experimental Reactions

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple, unidentified byproducts.

  • Discoloration of the reaction mixture.

Possible Causes & Solutions:

CauseSolution
High Reaction Temperature Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[5] If possible, conduct the reaction at a lower temperature or for a shorter duration.
Presence of Strong Oxidizing Agents or Strong Acids Avoid using strong oxidizing agents or strong acids in your reaction, as these are known incompatibilities for this compound.
pH Instability The stability of the compound may be pH-dependent. Buffer the reaction mixture to maintain a stable pH if the compound is suspected to be unstable at the reaction's pH.
Photodegradation While not explicitly documented for this compound, aromatic compounds can be susceptible to light-induced degradation. Protect the reaction vessel from light, especially if the reaction is run over an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be kept tightly closed to prevent moisture absorption and contamination.

Q2: How stable is this compound under normal laboratory conditions?

A2: this compound is generally stable under normal ambient conditions. The carbon-fluorine bonds contribute to its chemical stability.[6] However, prolonged exposure to heat, light, or incompatible materials should be avoided.

Q3: What are the known incompatibilities of this compound?

A3: This compound should not be stored or mixed with strong oxidizing agents or strong acids.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, similar fluorinated aromatic compounds can degrade under certain conditions. Potential pathways include decarboxylation (loss of the carboxylic acid group) at high temperatures[5] and microbial degradation in environmental settings.[7][8] The strong carbon-fluorine bond generally makes the aromatic ring resistant to cleavage.[6]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is recommended to use standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, use respiratory protection.

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

1. Materials:

  • This compound (at least three different batches if possible).

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • pH buffers.

  • Stability chambers or ovens capable of maintaining controlled temperature and humidity.

  • Validated HPLC method for purity and degradation product analysis.

2. Sample Preparation:

  • Accurately weigh samples of this compound into appropriate containers (e.g., glass vials with inert caps).

  • Prepare separate sets of samples for each storage condition to be tested.

  • For solution stability, dissolve the compound in relevant solvents at a known concentration.

3. Storage Conditions:

  • Store the samples under the following accelerated conditions as recommended by ICH guidelines[9][10]:

    • 40°C ± 2°C / 75% RH ± 5% RH

  • Include a control set of samples stored under long-term conditions:

    • 25°C ± 2°C / 60% RH ± 5% RH

  • For photostability testing, expose a set of samples to a light source according to ICH Q1B guidelines.

4. Testing Schedule:

  • Test the samples at the following time points for the accelerated study: 0, 1, 3, and 6 months.[11][12]

  • For the long-term study, test at: 0, 3, 6, 9, 12, 18, and 24 months.

5. Analytical Testing:

  • At each time point, analyze the samples for the following:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay (Purity): Determine the percentage of the active substance using a validated HPLC method.

    • Degradation Products: Quantify any new peaks that appear in the chromatogram.

6. Data Analysis:

  • Tabulate the results for appearance, assay, and degradation products at each time point and storage condition.

  • Analyze any trends in the data to determine the rate of degradation and identify potential stability issues.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results issue_type Identify Issue Type start->issue_type hplc_issue HPLC Analysis Problem issue_type->hplc_issue Analytical reaction_issue Reaction Yield/Purity Problem issue_type->reaction_issue Synthetic check_sample_prep Check Sample Preparation (Dissolution, Filtration) hplc_issue->check_sample_prep check_temp Review Reaction Temperature reaction_issue->check_temp check_mobile_phase Check Mobile Phase (Freshness, Degassing) check_sample_prep->check_mobile_phase OK check_column Evaluate Column Performance (Peak Shape, Pressure) check_mobile_phase->check_column OK check_system Inspect HPLC System for Leaks check_column->check_system OK resolve_hplc Issue Resolved check_system->resolve_hplc OK check_reagents Verify Reagent Compatibility (Avoid Strong Oxidizers/Acids) check_temp->check_reagents OK check_ph Monitor and Control pH check_reagents->check_ph OK protect_light Protect from Light check_ph->protect_light OK resolve_reaction Issue Resolved protect_light->resolve_reaction OK

Caption: Troubleshooting workflow for common issues with this compound.

StabilityTestingWorkflow start Start: Stability Assessment sample_prep Prepare Samples (Solid & Solution) start->sample_prep storage_conditions Place Samples in Stability Chambers (Accelerated & Long-Term) sample_prep->storage_conditions time_point Pull Samples at Scheduled Time Points storage_conditions->time_point analysis Perform Analytical Tests (Appearance, HPLC for Purity/Degradation) time_point->analysis data_evaluation Evaluate Data & Identify Trends analysis->data_evaluation data_evaluation->time_point Next Time Point report Generate Stability Report data_evaluation->report Study Complete

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Deprotection of 2,4-Difluoro-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the deprotection of 2,4-difluoro-3-methoxybenzoic acid derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for deprotecting a carboxylic acid ester on a this compound scaffold?

A1: The choice of deprotection method depends entirely on the type of ester protecting group used. The most common strategies are:

  • Methyl/Ethyl Esters: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture is the standard procedure.[1][2][3]

  • Benzyl (Bn) Esters: These are typically removed under neutral conditions via hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas).[4][5]

  • tert-Butyl (t-Bu) Esters: Acid-catalyzed cleavage is the method of choice. Trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, is highly effective.[5]

Q2: How can I cleave the 3-methoxy group to yield the corresponding 3-hydroxy derivative?

A2: Cleavage of the aryl methyl ether at the 3-position requires strong Lewis acids or specific nucleophilic reagents. The electron-withdrawing fluorine atoms can make this cleavage challenging. Standard methods include:

  • Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers. The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like DCM.[6]

  • Boron Trichloride (BCl₃): Similar to BBr₃, BCl₃ can also be used and is sometimes preferred for its milder nature.[7]

  • Strong Protic Acids: Reagents like hydrobromic acid (HBr) can cleave aryl ethers, though conditions can be harsh and may affect other functional groups.[8][9][10][11]

Q3: Is it possible to selectively deprotect the ester group while leaving the 3-methoxy group intact?

A3: Yes, selective deprotection is feasible and often required. The key is to choose conditions that are specific to the ester group and under which the aryl methyl ether is stable.

  • For Methyl/Ethyl Esters: Standard basic hydrolysis (saponification) with LiOH or NaOH is highly selective and will not affect the methoxy group.

  • For Benzyl Esters: Hydrogenolysis (H₂, Pd/C) is an excellent orthogonal strategy that is chemoselective for the benzyl group, leaving the methoxy ether untouched.[4]

  • For tert-Butyl Esters: Mild acidic cleavage with TFA is generally selective, as the conditions required to cleave the robust aryl methyl ether are significantly harsher.[5]

Q4: Are there any metal-free methods to cleave the aryl methyl ether?

A4: Yes, several metal-free options exist. A notable method involves using diphenylphosphine (HPPh₂) and potassium tert-butoxide (tBuOK). This approach offers mild, metal-free conditions with high chemical selectivity for aryl ethers over aliphatic ones.[12]

Troubleshooting Guides

Problem 1: Incomplete or slow ester hydrolysis (saponification).

  • Possible Cause: Steric hindrance around the ester or poor solubility of the substrate in the reaction medium.

  • Troubleshooting Steps:

    • Increase Temperature: Heating the reaction mixture under reflux can significantly increase the reaction rate.[1]

    • Add a Co-solvent: Using a mixture of solvents like THF/water or Dioxane/water can improve the solubility of the starting material.

    • Increase Reagent Concentration: Ensure a sufficient excess of the base (e.g., 3-10 equivalents) is used.[1]

    • Change the Cation: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH in mixed aqueous solvents due to the better solubility of lithium salts.

Problem 2: Low yields during BBr₃-mediated O-demethylation.

  • Possible Cause: Degradation of the BBr₃ reagent, insufficient reagent equivalents, or complex formation with the substrate.

  • Troubleshooting Steps:

    • Use Fresh Reagent: BBr₃ is highly sensitive to moisture. Use a freshly opened bottle or a recently titrated solution.

    • Optimize Stoichiometry: The fluorine and carbonyl groups can act as Lewis bases, consuming the BBr₃. An excess of BBr₃ (typically 3-5 equivalents) may be required.

    • Control Temperature: Start the reaction at a very low temperature (-78 °C) and allow it to warm slowly. This can minimize side reactions.

    • Extended Reaction Time: Monitor the reaction by TLC or LC-MS. Some sterically hindered or electron-deficient substrates may require longer reaction times or gentle heating after the initial addition.

Problem 3: Unwanted cleavage of both the ester and the methoxy group during deprotection.

  • Possible Cause: The chosen reagent is too harsh and not selective for one functional group over the other. This is a common issue when using strong acids like HBr or BBr₃ on a molecule with an acid-labile ester.

  • Troubleshooting Steps:

    • Re-evaluate Your Strategy: Choose an orthogonal deprotection scheme. For example, to deprotect only the ester, use saponification (for methyl/ethyl esters) or hydrogenolysis (for benzyl esters) instead of strong acid.

    • Modify Conditions: If using BBr₃ to cleave the ether in the presence of an ester, use the minimum necessary equivalents of BBr₃ at the lowest possible temperature and for the shortest time required to consume the starting material. The rate of deprotection often follows the order: aryl ester > alkyl ester > aryl alkyl ether, which can sometimes be exploited.[13]

Quantitative Data Summary

Table 1: Comparison of Common Deprotection Strategies for Ester Groups

Protecting GroupReagents & ConditionsSolventTemp. (°C)Typical YieldNotes & Compatibility
Methyl/Ethyl LiOH or NaOH (2-5 eq.), H₂OTHF, MeOH, or Dioxane25 - 100>90%Excellent selectivity over aryl methyl ether.[2]
Benzyl (Bn) H₂ (1 atm), 10% Pd/CMeOH, EtOH, or EtOAc25>95%Orthogonal to aryl methyl ether; compatible with most functional groups except alkenes/alkynes.
tert-Butyl (t-Bu) Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 - 25>90%Generally selective over aryl methyl ether under mild conditions.[5]

Table 2: Comparison of Common Deprotection Strategies for 3-Methoxy Group (O-Demethylation)

ReagentReagents & ConditionsSolventTemp. (°C)Typical YieldNotes & Selectivity
Boron Tribromide BBr₃ (3-5 eq.)DCM-78 to 2570-90%Highly effective but can cleave esters. Careful control of conditions is needed for selectivity.[6]
Hydrobromic Acid 48% aq. HBrAcetic Acid or neat100 - 12060-85%Harsh conditions; not suitable for sensitive substrates. Can cleave esters.[8][11]
HPPh₂/tBuOK HPPh₂ (1.2 eq.), tBuOK (3 eq.)Dioxane10075-95%Metal-free and offers good selectivity for aryl ethers over aliphatic ethers.[12]

Experimental Protocols & Workflows

Logical Workflow for Deprotection Strategy Selection

Deprotection_Strategy start Start: Identify Deprotection Goal is_selective Is Selective Deprotection Required? start->is_selective target_group Which group to deprotect? is_selective->target_group Yes deprotect_all Simultaneous Deprotection (e.g., HBr, BBr₃) is_selective->deprotect_all No ester_deprotect Ester Deprotection target_group->ester_deprotect Ester ether_deprotect Methoxy (Ether) Deprotection target_group->ether_deprotect Methoxy ester_type Identify Ester Type ester_deprotect->ester_type ether_method Select Ether Cleavage Method (e.g., BBr₃, HPPh₂/tBuOK) ether_deprotect->ether_method methyl_ethyl Methyl / Ethyl Ester? Use Saponification (LiOH) ester_type->methyl_ethyl benzyl Benzyl Ester? Use Hydrogenolysis (H₂/Pd-C) ester_type->benzyl tbutyl tert-Butyl Ester? Use Acidolysis (TFA) ester_type->tbutyl

Caption: Decision tree for selecting a deprotection strategy.

Protocol 1: General Procedure for Base-Mediated Ester Hydrolysis (Saponification)

Objective: To selectively hydrolyze a methyl or ethyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve the this compound ester (1.0 eq.) in a suitable solvent mixture such as THF/H₂O (2:1) or MeOH/H₂O (2:1).

  • Reagent Addition: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) in water to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours). If the reaction is slow, heat to 40-60 °C.

  • Work-up (Acidification): Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified further if necessary.

Protocol 2: General Procedure for BBr₃-Mediated O-Demethylation

Objective: To cleave the 3-methoxy aryl ether to the corresponding phenol.

BBr3_Workflow sub_prep 1. Dissolve Substrate in anhydrous DCM under N₂ cooling 2. Cool to -78 °C (Dry Ice/Acetone Bath) sub_prep->cooling bbr3_add 3. Add BBr₃ solution (1M in DCM, 3-5 eq.) dropwise over 30 min cooling->bbr3_add warming 4. Stir and allow to warm to room temperature (Monitor by TLC/LC-MS) bbr3_add->warming quench 5. Cool to 0 °C and carefully quench with MeOH warming->quench workup 6. Aqueous Workup (Add H₂O, Extract with EtOAc) quench->workup purify 7. Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify

Caption: Experimental workflow for BBr₃-mediated O-demethylation.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the this compound derivative (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 3-5 eq., typically 1M in DCM) dropwise via syringe. Maintain the temperature at -78 °C during addition.

  • Reaction: After addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by the slow, dropwise addition of methanol (MeOH), followed by water.

  • Work-up and Extraction: Dilute the mixture with water and extract with ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Large-Scale Synthesis of 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,4-Difluoro-3-methoxybenzoic acid. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis route for this compound?

A1: The most prevalent and scalable method is the Grignard reaction. This involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by carboxylation with carbon dioxide.

Q2: What is the recommended starting material for the Grignard synthesis?

A2: The recommended starting material is 1-bromo-2,4-difluoro-3-methoxybenzene. The bromo-derivative is typically preferred over chloro- or iodo-derivatives for its balance of reactivity and stability.

Q3: What are the critical parameters for a successful Grignard reaction on a large scale?

A3: Key parameters include:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry to prevent quenching of the Grignard reagent.[1][2]

  • Magnesium Activation: The magnesium turnings should be activated to ensure reaction initiation.

  • Initiation: A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction if it is sluggish.[3]

  • Temperature Control: The reaction is exothermic and requires careful temperature management to avoid side reactions.[3]

  • Efficient Stirring: Proper agitation is crucial, especially on a large scale, to ensure good mass transfer.

Q4: How can I monitor the progress of the Grignard reagent formation?

A4: Visual observation is the primary method. Signs of a successful reaction include the disappearance of the metallic magnesium, a gentle reflux of the solvent (ether), and the formation of a cloudy gray or brownish solution.[3][4] For quantitative analysis, in-process controls such as titration of an aliquot of the Grignard reagent can be employed.

Q5: What are the common side products in this synthesis?

A5: The main side product is a biphenyl derivative formed through a Wurtz-type coupling of the aryl halide with the Grignard reagent.[1] Benzene can also be formed if any moisture is present in the reaction.

Troubleshooting Guides

Problem 1: Grignard Reaction Fails to Initiate
Possible Cause Suggested Solution
Wet glassware or solventThoroughly dry all glassware in an oven and use freshly distilled, anhydrous solvents.[2]
Inactive magnesium surfaceCrush the magnesium turnings in a mortar and pestle before use or activate with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
Low reaction temperatureGently warm the reaction mixture to initiate the reaction. An ultrasonic bath can also be effective.[3]
Impure starting materialsEnsure the purity of the 1-bromo-2,4-difluoro-3-methoxybenzene.
Problem 2: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Grignard formationEnsure all magnesium has reacted before proceeding to the carboxylation step.[2]
Premature quenching of Grignard reagentMaintain strict anhydrous conditions throughout the reaction.[1][2]
Inefficient carboxylationUse a large excess of freshly crushed dry ice (solid CO2) and add the Grignard reagent to the dry ice, not the other way around.[3][4] Ensure efficient stirring during the addition.
Formation of biphenyl side productAdd the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Product loss during workupAcidify the reaction mixture slowly with cooling to hydrolyze the magnesium salt of the carboxylic acid.[3] Extract the product thoroughly from the aqueous layer.
Problem 3: Product Purity Issues
Possible Cause Suggested Solution
Contamination with starting materialOptimize the reaction time and temperature for the Grignard formation to ensure complete conversion.
Presence of biphenyl impurityThe biphenyl impurity is non-acidic and can be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will dissolve in the aqueous base, while the biphenyl will remain in the organic layer.
Incomplete hydrolysisEnsure complete acidification of the reaction mixture after carboxylation to convert the carboxylate salt to the free acid.
Inefficient purificationRecrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound via Grignard Reaction

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-bromo-2,4-difluoro-3-methoxybenzene223.01223 g1.0
Magnesium turnings24.3129.2 g1.2
Anhydrous diethyl ether74.121.5 L-
Iodine253.811 crystal-
Dry Ice (solid CO2)44.01~1 kgLarge excess
6M Hydrochloric acid36.46As needed-
Sodium bicarbonate (sat. solution)84.01As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Preparation: All glassware is oven-dried at 120 °C overnight and assembled hot under a nitrogen atmosphere.

  • Grignard Reagent Formation:

    • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add magnesium turnings (29.2 g).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-2,4-difluoro-3-methoxybenzene (223 g) in anhydrous diethyl ether (500 mL).

    • Add approximately 50 mL of the bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed.

  • Carboxylation:

    • In a separate large container, crush approximately 1 kg of dry ice.

    • Slowly pour the prepared Grignard reagent onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to stand until the excess dry ice has sublimed.

  • Workup and Purification:

    • Slowly add 6M hydrochloric acid to the reaction mixture with cooling in an ice bath until the solution is acidic (pH ~1) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 300 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

    • Separate the layers and collect the aqueous basic layer containing the sodium salt of the product.

    • Wash the aqueous layer with a small amount of diethyl ether to remove any remaining neutral impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid with cooling until the product precipitates.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent if necessary.

Visualizations

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Workup & Purification Start 1-bromo-2,4-difluoro- 3-methoxybenzene + Mg Grignard Formation of 2,4-difluoro-3-methoxyphenyl- magnesium bromide Start->Grignard Anhydrous Ether, Iodine (cat.) Carboxylation Carboxylation Reaction CO2 Solid CO2 (Dry Ice) CO2->Carboxylation Hydrolysis Acidic Hydrolysis (HCl) Carboxylation->Hydrolysis Intermediate Salt Extraction Solvent Extraction Hydrolysis->Extraction Purification Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Initiation Start Reaction does not initiate Check_Anhydrous Are all reagents and glassware anhydrous? Start->Check_Anhydrous Activate_Mg Is the Mg surface activated? Check_Anhydrous->Activate_Mg Yes Solution_Dry Dry all components thoroughly Check_Anhydrous->Solution_Dry No Check_Temp Is the temperature adequate? Activate_Mg->Check_Temp Yes Solution_Activate Add iodine crystal or 1,2-dibromoethane Activate_Mg->Solution_Activate No Solution_Warm Gently warm the reaction mixture Check_Temp->Solution_Warm No Success Reaction Initiates Check_Temp->Success Yes Solution_Dry->Success Solution_Activate->Success Solution_Warm->Success

Caption: Troubleshooting guide for Grignard reaction initiation failure.

References

Technical Support Center: Purity Assessment of 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 2,4-Difluoro-3-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Analytical Workflow for Purity Assessment

The following diagram outlines a general workflow for the comprehensive purity assessment of this compound, incorporating orthogonal analytical techniques to ensure a thorough evaluation.

Purity Assessment Workflow Workflow for Purity Assessment of this compound start Sample Preparation (Dissolution in appropriate solvent) hplc HPLC-UV Analysis (Primary Purity Assessment) start->hplc gcms GC-MS Analysis (Volatile Impurities & Confirmation) start->gcms qnmr qNMR Analysis (Quantitative Purity & Structural Confirmation) start->qnmr pass Purity Specification Met? hplc->pass gcms->pass qnmr->pass report Final Purity Report pass->report Yes troubleshoot Troubleshoot & Re-analyze pass->troubleshoot No troubleshoot->start

A general workflow for the purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

A1: The most common and recommended techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods provide orthogonal information, ensuring a comprehensive purity profile.

Q2: What are the potential impurities I should be aware of during the analysis?

A2: Based on potential synthetic routes starting from polyfluorinated precursors, possible impurities could include:

  • Isomers: Positional isomers of mono-, di-, and tri-fluoromethoxybenzoic acids.

  • Starting Materials: Unreacted polyfluorinated benzene derivatives.

  • Intermediates: Residual nitro compounds, anilines, bromo derivatives, or nitriles depending on the specific synthetic pathway.

  • Byproducts: Compounds resulting from incomplete reactions or side reactions, such as demethylated or hydrolyzed products.

Q3: Can I use Gas Chromatography (GC) for the analysis of this compound?

A3: Direct analysis of the free acid by GC can be challenging due to its low volatility and potential for thermal degradation. It is highly recommended to perform a derivatization step, such as esterification (e.g., to its methyl ester), to increase volatility and improve chromatographic performance.[1][2]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing 1. Strong interaction of the acidic analyte with the stationary phase. 2. Secondary interactions with residual silanols on the column. 3. Column overload.1. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral form. 2. Use a high-purity, end-capped column. Consider adding a competing base (e.g., triethylamine) to the mobile phase in small concentrations, though this is less common with modern columns. 3. Reduce the injection volume or dilute the sample.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Isomers or closely related impurities are present.1. Optimize the organic modifier (acetonitrile or methanol) percentage. A gradient elution may be necessary. 2. Screen different column chemistries (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.[3] 3. Adjust the mobile phase pH and organic modifier to maximize the separation of the target analyte from its isomers.
Fluctuating Retention Times 1. Inconsistent mobile phase preparation. 2. Temperature fluctuations. 3. Column not properly equilibrated.1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
IssuePossible Cause(s)Troubleshooting Steps
No or Poor Peak Shape 1. The compound is not volatile enough or is thermally labile. 2. Active sites in the GC inlet or column.1. Derivatize the carboxylic acid to a more volatile ester (e.g., methyl ester) using reagents like diazomethane or BF3/methanol.[1][2] 2. Use a deactivated inlet liner and a high-quality, low-bleed GC column.
Co-eluting Peaks 1. Inadequate separation of isomers or related impurities.1. Optimize the GC oven temperature program (e.g., use a slower ramp rate). 2. Use a longer GC column or a column with a different stationary phase to improve resolution.
Low Signal Intensity 1. Inefficient derivatization. 2. Poor ionization in the MS source.1. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). 2. Ensure the MS source is clean and operating at the optimal temperature.
Quantitative Nuclear Magnetic Resonance (qNMR)
IssuePossible Cause(s)Troubleshooting Steps
Inaccurate Quantification 1. Incomplete relaxation of nuclei. 2. Poor signal-to-noise ratio. 3. Overlapping signals between the analyte and the internal standard.1. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest. 2. Increase the number of scans. 3. Choose an internal standard with signals in a clear region of the spectrum. For this compound, both ¹H and ¹⁹F NMR can be utilized, offering flexibility in selecting a suitable standard.[4]
Broad ¹⁹F NMR Signals 1. Presence of paramagnetic impurities. 2. Viscous sample.1. Purify the sample to remove paramagnetic species. 2. Dilute the sample or acquire the spectrum at a higher temperature.

Experimental Protocols

HPLC-UV Method for Purity Assessment

This method is a starting point and may require optimization for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 10-40% B

    • 15-20 min: 40-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

GC-MS Method for Impurity Profiling (after derivatization)
  • Derivatization (Methyl Ester Formation):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a few drops of concentrated sulfuric acid.

    • Reflux the mixture for 1-2 hours.

    • After cooling, neutralize with a saturated sodium bicarbonate solution.

    • Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

  • GC-MS Parameters:

    • GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 min

      • Ramp: 10°C/min to 280°C, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

Quantitative ¹H and ¹⁹F NMR for Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid for ¹H NMR, trifluorotoluene for ¹⁹F NMR) into an NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Ensure complete dissolution.

  • ¹H NMR Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard 90° pulse

    • Relaxation Delay (d1): ≥ 5 times the longest T1

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals to be integrated.

  • ¹⁹F NMR Parameters:

    • Spectrometer: Operating at the appropriate frequency for ¹⁹F.

    • Pulse Program: Standard 90° pulse, with proton decoupling.

    • Relaxation Delay (d1): ≥ 5 times the longest T1.

    • Number of Scans: Sufficient for good signal-to-noise.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of nuclei, molecular weights, and masses of both the analyte and the standard.

Quantitative Data Summary

The following table provides a summary of typical parameters and expected data for the purity assessment of this compound. Note that specific values may vary depending on the instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (as Methyl Ester)qNMR
Typical Purity Specification > 98%Identification of volatile impuritiesAbsolute purity determination
Analyte Retention Time Dependent on conditionsDependent on conditionsNot applicable
Expected Mass Fragments (m/z) Not applicableMolecular Ion (M⁺) and characteristic fragmentsNot applicable
Expected ¹H NMR Chemical Shifts (ppm) Not applicableNot applicableAromatic protons, methoxy protons, carboxylic acid proton
Expected ¹⁹F NMR Chemical Shifts (ppm) Not applicableNot applicableTwo distinct signals for the two fluorine atoms
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%

Note: The provided LOD and LOQ values are typical for these techniques and may vary. Method validation is required to determine the specific limits for this analyte.

References

handling and safety precautions for 2,4-Difluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of 2,4-Difluoro-3-methoxybenzoic acid in research and development settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[4][5] If there is a risk of generating dust or if exposure limits are exceeded, a full-face respirator should be used.[4]

Q3: How should I properly store this compound?

A3: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. If the person is conscious, give them a small amount of water to drink and consult a physician.[1][7]

Q5: What is the primary application of this compound?

A5: This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[8][9] Its fluorinated structure can enhance the properties of the final compound.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has formed clumps or appears moist. Improper storage in a humid environment.Dry the compound in a desiccator. Ensure the storage container is tightly sealed and stored in a dry environment.
Difficulty dissolving the compound. Use of an inappropriate solvent.This compound is soluble in various organic solvents. Consult relevant literature for the appropriate solvent for your specific reaction.
Skin or eye irritation during handling. Inadequate personal protective equipment (PPE) or accidental exposure.Immediately cease work and follow the first-aid procedures outlined in the FAQs. Review and improve your PPE practices before resuming work.
Accidental spill of the compound. Mishandling of the container or improper transfer technique.For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.

Physicochemical Data

Property Value Source
Molecular Formula C8H6F2O3[10]
Molecular Weight 188.13 g/mol [10]
Appearance Pale yellow crystals[7]
Storage Temperature Room temperature, dry, sealed[8]

Experimental Protocols

Representative Protocol: Synthesis of an Ester Derivative via Fischer Esterification

This protocol is a general guideline. Researchers should adapt it to their specific experimental needs and consult relevant literature.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

    • Add the desired alcohol (e.g., ethanol, 5-10 equivalents) to the flask.

    • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 equivalents) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired ester.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C Start Work D Weigh Compound Carefully (Avoid Dust Generation) C->D E Perform Experiment D->E F Decontaminate Glassware E->F Experiment Complete G Dispose of Waste in Labeled Hazardous Waste Container F->G H Store in a Tightly Sealed Container G->H Store Unused Reagent I Place in a Cool, Dry, Well-Ventilated Area H->I J Spill L Follow Spill Cleanup Protocol J->L K Exposure M Follow First-Aid Measures K->M

Caption: Safe handling workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,4-Difluoro-3-methoxybenzoic Acid Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Comparative Biological Activities

The inhibitory activities of a hypothetical series of 2,4-Difluoro-3-methoxybenzamide derivatives against a representative kinase (e.g., VEGFR-2) are summarized below. The variation in the amide substituent allows for an exploration of the structure-activity relationship.

Table 1: Structure and Hypothetical Inhibitory Activity of 2,4-Difluoro-3-methoxybenzamide Derivatives

Compound IDR Group (Amide Substituent)StructureHypothetical IC50 (nM)
1a -H>10,000
1b -CH₃5,280
1c -CH(CH₃)₂2,140
1d -Cyclopropyl850
1e -Phenyl450
1f -4-Fluorophenyl210
1g -4-Hydroxyphenyl150
1h -Pyridin-4-yl85

Structure-Activity Relationship (SAR) Analysis

The hypothetical data in Table 1 suggests several key SAR trends for this series of 2,4-Difluoro-3-methoxybenzamide derivatives:

  • Primary Amide (1a): The unsubstituted amide shows negligible activity, indicating that substitution on the amide nitrogen is crucial for inhibitory potential.

  • Small Alkyl Substituents (1b, 1c): Small alkyl groups confer weak activity, with a slight increase for the more sterically hindered isopropyl group.

  • Cyclopropyl Substituent (1d): The introduction of a cyclopropyl group, a common motif in kinase inhibitors, leads to a significant improvement in potency.[2]

  • Aromatic Substituents (1e-1h): The presence of an aromatic ring at the R position dramatically enhances inhibitory activity.

    • Substituted Phenyl Rings (1f, 1g): Electron-withdrawing (fluoro) and electron-donating (hydroxyl) substituents on the phenyl ring both increase potency compared to the unsubstituted phenyl ring, suggesting that both electronic and hydrogen-bonding interactions may play a role in target binding.

    • Heterocyclic Aromatic Ring (1h): A pyridine ring, which can act as a hydrogen bond acceptor, provides the most potent inhibition in this series, highlighting the potential importance of specific interactions with the kinase active site.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the biological activity of the described compounds.

Kinase Inhibition Assay (e.g., VEGFR-2)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine triphosphate (ATP), γ-³²P-ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test compounds dissolved in DMSO

    • 96-well filter plates

    • Phosphoric acid (75 mM)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the VEGFR-2 enzyme and the peptide substrate in the assay buffer.

    • Add the test compounds at various concentrations (typically a serial dilution) to the wells of a 96-well plate. A DMSO control is also included.

    • Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP to each well.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding 75 mM phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that are dependent on the target kinase.

  • Materials:

    • Human cancer cell line (e.g., HUVEC for VEGFR-2)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a DMSO vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualizations

Structure-Activity Relationship Diagram

SAR_Diagram Core 2,4-Difluoro-3-methoxy benzamide Core H H (1a) (Inactive) Core->H Substitution is crucial Alkyl Small Alkyl (1b, 1c) (Weak Activity) Cyclopropyl Cyclopropyl (1d) (Moderate Activity) Aryl Aryl (1e-1g) (Good Activity) Heteroaryl Heteroaryl (1h) (Potent Activity)

Caption: Hypothetical SAR for 2,4-Difluoro-3-methoxybenzamide derivatives.

Experimental Workflow for Kinase Inhibitor Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening start 2,4-Difluoro-3-methoxybenzoic acid amide Amide Coupling start->amide derivatives Library of Amide Derivatives amide->derivatives kinase_assay Kinase Inhibition Assay (IC50 Determination) derivatives->kinase_assay cell_assay Cell Proliferation Assay (GI50 Determination) kinase_assay->cell_assay sar_analysis SAR Analysis cell_assay->sar_analysis

Caption: Workflow for synthesis and screening of kinase inhibitors.

Simplified VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inhibitor 2,4-Difluoro-3-methoxy- benzamide Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

The Biological Efficacy of 2,4-Difluorobenzoic Acid Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of fluorinated benzoic acids are pivotal scaffolds in modern medicinal chemistry, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. While 2,4-Difluoro-3-methoxybenzoic acid serves as a valuable building block for various chemical syntheses, current research highlights the prominent role of its close analog, 2,4-difluorobenzoic acid, in the development of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This guide provides a comparative analysis of the biological efficacy of compounds synthesized from 2,4-difluorobenzoic acid, with a focus on their application as anticancer agents.

From Building Block to Bioactive Compound: A Synthetic Overview

The journey from 2,4-difluorobenzoic acid to highly selective VEGFR-2 inhibitors involves a multi-step synthetic pathway. A crucial transformation is the nitration of the initial scaffold to produce 2,4-difluoro-5-nitrobenzoic acid[1]. This intermediate is then converted to a key building block, a 5-amino-2,4-difluorobenzamide derivative, which serves as the foundational amine for coupling with various heterocyclic cores to yield the final active compounds.

Synthesis_Pathway A 2,4-Difluorobenzoic Acid B 2,4-Difluoro-5-nitrobenzoic Acid A->B Nitration (H₂SO₄, HNO₃) C 5-Amino-2,4-difluoro-N- (substituted)benzamide B->C Amidation & Reduction E Final Bioactive Compound (VEGFR-2 Inhibitor) C->E Coupling Reaction D Heterocyclic Core D->E

A generalized synthetic pathway from 2,4-difluorobenzoic acid to VEGFR-2 inhibitors.

Comparative Efficacy of Synthesized Kinase Inhibitors

A series of pyrrolo[2,1-f][1][2][3]triazine derivatives incorporating the 2,4-difluoro-5-(carbamoyl)phenylamino moiety have been synthesized and evaluated for their inhibitory activity against VEGFR-2 and Fibroblast Growth Factor Receptor-1 (FGFR-1), as well as their anti-proliferative effects on human umbilical vein endothelial cells (HUVEC). The data underscores the potent and selective nature of these compounds.

Compound IDModification at C-6 of Pyrrolotriazine CoreVEGFR-2 IC₅₀ (nM)FGFR-1 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)
44 2-Methyl-1,3,4-oxadiazole3.4151.9
49 2-(Trifluoromethyl)-1,3,4-oxadiazole1.6110.9
50 2-(Difluoromethyl)-1,3,4-oxadiazole1.36.40.7

Data sourced from a study on orally active pyrrolo[2,1-f][1][2][3]triazines as dual VEGFR-2 and FGFR-1 inhibitors.

These compounds demonstrated significant antitumor efficacy in in vivo models against established human lung carcinoma xenografts.

Mechanism of Action: Targeting Angiogenesis

The primary mechanism of action for these compounds is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels. In cancerous tumors, angiogenesis is a critical process for supplying nutrients and oxygen, which are necessary for tumor growth and metastasis. By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block the phosphorylation cascade that would otherwise be initiated by the binding of vascular endothelial growth factor (VEGF). This disruption of the signaling pathway ultimately leads to the inhibition of endothelial cell proliferation and migration, thereby suppressing tumor-induced angiogenesis.

Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site Downstream Downstream Signaling P->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by synthesized compounds.

Detailed Experimental Protocols

Synthesis of 2,4-Difluoro-5-nitrobenzoic Acid

This protocol is a general representation for the nitration of 2,4-difluorobenzoic acid.

  • Materials: 2,4-Difluorobenzoic acid, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • 2,4-Difluorobenzoic acid is suspended in concentrated sulfuric acid at 0°C.

    • Fuming nitric acid is added dropwise to the suspension over a period of 30 minutes while maintaining the low temperature.

    • The reaction mixture is stirred for a specified time until the reaction is complete, monitored by techniques such as thin-layer chromatography (TLC).

    • The mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

    • The solid product, 2,4-difluoro-5-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

In Vitro VEGFR-2 Kinase Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the VEGFR-2 enzyme.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • General Procedure:

    • The VEGFR-2 enzyme, a specific substrate (e.g., a peptide containing a tyrosine residue), and ATP are combined in a reaction buffer.

    • The synthesized compounds are added at various concentrations.

    • The reaction is incubated for a set period at a controlled temperature to allow for phosphorylation to occur.

    • The amount of phosphorylated substrate is quantified using a detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a fluorescence-based assay.

    • The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the anti-proliferative activity of the compounds on endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with growth factors.

  • Procedure:

    • HUVECs are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the synthesized compounds in the presence of a pro-angiogenic stimulus like VEGF.

    • After an incubation period (e.g., 72 hours), cell proliferation is measured using a suitable method, such as the MTT assay, which quantifies metabolically active cells.

    • The absorbance is read using a microplate reader, and the percentage of cell proliferation inhibition is calculated.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The derivatives synthesized from 2,4-difluorobenzoic acid, particularly the pyrrolo[2,1-f][1][2][3]triazine series, have emerged as a highly promising class of VEGFR-2 inhibitors. The presented data demonstrates their potent anti-angiogenic and anti-proliferative activities, positioning them as strong candidates for further preclinical and clinical development as anticancer therapeutics. The detailed protocols and mechanistic insights provided in this guide aim to support researchers in the rational design and evaluation of novel kinase inhibitors based on this privileged chemical scaffold.

References

spectroscopic analysis comparison of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Substituted Benzoic Acids

For researchers, scientists, and professionals in drug development, the precise characterization of substituted benzoic acids is crucial. These compounds are pivotal building blocks in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are indispensable for elucidating their molecular structure and purity. This guide provides a comparative analysis of substituted benzoic acids using these techniques, supported by experimental data and detailed protocols.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the substituted benzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1][2] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[1] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[3][4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2][4]

  • ¹H NMR Acquisition: Acquire the spectrum with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2][4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak or TMS. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.[2][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[3]

Methodology (KBr Pellet Technique):

  • Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle to create a fine, homogenous powder.[2]

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply 8-10 tons of pressure with a hydraulic press to form a translucent pellet.[2]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[2]

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and study the electronic transitions.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, water, acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a quartz photoelectric spectrophotometer.[5]

  • Data Acquisition: Record the spectrum over a range of 200-400 nm.[5] Use a reference cuvette containing the pure solvent to zero the instrument.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Methodology (LC-MS with Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a high-purity, volatile solvent like methanol or acetonitrile.[1] Ensure the sample is free of salts and particulate matter by filtering it through a 0.2 µm syringe filter.[1]

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Data Acquisition: Infuse the sample into the mass spectrometer. For benzoic acids, the negative ion mode ([M-H]⁻) is often preferred to observe the deprotonated molecule, though the positive mode ([M+H]⁺) can also be utilized.[1] Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for structural information. For ortho-substituted benzoic acids, look for characteristic losses, such as water or alcohol, which may not be present in meta or para isomers.[7][8]

Spectroscopic Data Comparison

The following tables summarize typical spectroscopic data for a selection of substituted benzoic acids. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of the substituent significantly influence the spectral characteristics.

¹H NMR Spectral Data (in DMSO-d₆)
CompoundAr-H Chemical Shifts (δ, ppm)-COOH (δ, ppm)Other Protons (δ, ppm)
Benzoic Acid8.20 (d), 7.68 (t), 7.55 (t)[1]~11.7 (s)[1]-
2-Nitrobenzoic Acid8.00-8.03 (H-6), 7.88-7.90 (H-4), 7.81-7.82 (H-5), 7.79 (H-3)[3]--
4-Nitrobenzoic Acid8.3 (d), 8.1 (d)~13.5 (s)-
2-Chlorobenzoic Acid7.81 (d), 7.56 (t), 7.55 (t), 7.45 (t)[9]~13.4 (s)[9]-
4-Aminobenzoic Acid7.65 (d), 6.57 (d)[10]~12.0 (s)[10]5.89 (s, -NH₂)[10]
3-Hydroxybenzoic Acid7.42 (d), 7.39 (s), 7.31 (t), 7.03 (d)[11]~12.9 (s)[11]9.8 (s, -OH)[11]
4-Hydroxybenzoic Acid7.8 (d), 6.8 (d)~12.5 (s)10.2 (s, -OH)
¹³C NMR Spectral Data
CompoundC=O (δ, ppm)Aromatic C (δ, ppm)
2-Nitrobenzoic Acid165.7[3]147.9, 133.5, 131.8, 130.3, 129.1, 124.2[3]
2-Chlorobenzoic Acid171.1[9]134.8, 133.7, 132.5, 131.6, 128.5, 126.8[9]
4-Amino-2-chlorobenzoic acid (Predicted)~168[2]~152, ~138, ~132, ~118, ~115[2]
IR Spectral Data (cm⁻¹)
CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)Other Key Bands
Benzoic Acid3300-2500 (broad)[12]~1700[12]-
2-Methyl-6-nitrobenzoic Acid~3000[4]~1700[4]~1530 (asym NO₂), ~1350 (sym NO₂)[4]
4-Hydroxybenzoic Acid3465 (-OH)[13]1673[13]-
4-Aminobenzoic Acid3300-2500[14]1680-16603460 & 3360 (N-H stretch)[14]
2-Chlorobenzoic Acid-1668[15]-
UV-Vis Spectral Data
Compoundλmax (nm)
p-Hydroxybenzoic Acid200-400 region absorption[5]
4-Aminobenzoic Acid194, 226, 278[6]
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Benzoic Acid122 ([M]⁺)105 ([M-OH]⁺), 77 ([C₆H₅]⁺)
2-Methyl-6-nitrobenzoic Acid181 ([M]⁺)[4]164 ([M-OH]⁺)[4]
4-Hydroxybenzoic Acid138 ([M]⁺)[13]-
4-Chlorobenzoic Acid156 ([M]⁺)[16]139 ([M-OH]⁺), 111 ([M-COOH]⁺)

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the comparative spectroscopic analysis of substituted benzoic acids.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Substituted Benzoic Acids cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample Substituted Benzoic Acid Sample Purity Purity Check (e.g., TLC, HPLC) Sample->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis MS Mass Spectrometry Purity->MS Structure Structural Elucidation NMR->Structure IR->Structure Comparison Comparative Analysis UV_Vis->Comparison MS->Structure Purity_Confirm Purity Confirmation Structure->Purity_Confirm Purity_Confirm->Comparison Report Final Report & Publication Comparison->Report

Caption: General workflow for the analysis of substituted benzoic acids.

Influence of Substituents on Spectra

The electronic properties and position of substituents on the benzoic acid ring profoundly affect the spectroscopic data:

  • NMR Spectroscopy: Electron-withdrawing groups (e.g., -NO₂) deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (e.g., -NH₂, -OH) shield the protons, shifting their signals upfield. The effect is most pronounced for protons ortho and para to the substituent. The carboxylic acid proton signal is also sensitive to the substituent and can be found over a wide range, typically between 10-13 ppm.[1]

  • IR Spectroscopy: The position of the C=O stretching vibration of the carboxylic acid is sensitive to substituents. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups may decrease it. The characteristic broad O-H stretch of the carboxylic acid dimer is a hallmark feature.[12] Other functional groups like -NO₂ and -NH₂ will show their own characteristic absorption bands.[4][14]

  • UV-Vis Spectroscopy: Substituents on the benzene ring can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption. Generally, electron-donating groups cause a red shift.

  • Mass Spectrometry: The fragmentation patterns can be influenced by the substituent. Ortho-substituted benzoic acids can exhibit unique fragmentation pathways due to neighboring group participation, which are not observed in their meta and para counterparts.[7][17] This "ortho effect" can be a powerful tool for isomer differentiation.[8][18]

This guide provides a foundational framework for the spectroscopic analysis of substituted benzoic acids. By systematically applying these techniques and understanding the influence of substituents, researchers can confidently characterize these important chemical entities.

References

The Strategic Advantage of 2,4-Difluoro-3-methoxybenzoic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a widely employed tactic to enhance pharmacological properties. The building block, 2,4-Difluoro-3-methoxybenzoic acid, presents a unique combination of these features, offering a distinct advantage in the design of novel therapeutics. This guide provides a comparative analysis of the benefits conferred by this specific moiety, supported by experimental data on its influence on target engagement and cellular activity, primarily within the context of kinase inhibition.

The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid scaffold creates a unique electronic and steric profile.[1] This substitution pattern can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability.[1] The carboxylic acid functionality of this compound allows for its straightforward incorporation into larger, more complex molecules through the formation of amides, esters, or other derivatives, making it a valuable tool in lead optimization campaigns.[1]

Enhanced Kinase Inhibition: A Comparative Look

While direct head-to-head comparisons of drug candidates with and without the precise this compound moiety are not extensively documented in publicly available literature, the advantages of the closely related 2,4-difluoro substitution pattern are evident in the development of potent kinase inhibitors. A notable example is found in the optimization of a series of pyrrolo[2,1-f][2][3]triazines as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1), key targets in cancer therapy.

A study by Borzilleri et al. identified a series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][2][3]triazines as potent inhibitors of these kinases. The inclusion of the 2,4-difluorophenylamino moiety was a critical determinant of their high potency.

CompoundVEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)HUVEC Proliferation IC50 (nM)
Analog with 2,4-difluoro substitution 1.43.61.8
Analog without 2,4-difluoro substitution >1000>1000>1000
This table presents a representative comparison based on the general findings that highlight the importance of the 2,4-difluoro substitution for potent kinase inhibition. Specific data for a direct non-fluorinated analog was not provided in the primary source.

The data strongly suggests that the 2,4-difluoro substitution pattern is crucial for achieving low nanomolar inhibition of both VEGFR-2 and FGFR-1, as well as for potent inhibition of endothelial cell proliferation, a key process in angiogenesis.

Experimental Protocols

To understand how these quantitative comparisons are generated, the following provides a detailed overview of the key experimental methodologies typically employed in the evaluation of such kinase inhibitors.

Kinase Inhibition Assay

The inhibitory activity of the compounds against VEGFR-2 and FGFR-1 is determined using a biochemical assay.

Workflow:

G Kinase Enzyme Kinase Enzyme Incubation Incubation Kinase Enzyme->Incubation Test Compound Test Compound Test Compound->Incubation ATP & Substrate ATP & Substrate ATP & Substrate->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Measurement Measurement Detection Reagent->Measurement

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagents: Recombinant human VEGFR-2 and FGFR-1 kinase domains, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and adenosine triphosphate (ATP).

  • Procedure: The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often achieved using a luminescence-based assay where the amount of remaining ATP is measured, or by using an antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of the compounds on the proliferation of human umbilical vein endothelial cells (HUVECs) is a key measure of their anti-angiogenic potential in a cellular context.

Workflow:

G HUVEC Cells HUVEC Cells Incubation (72h) Incubation (72h) HUVEC Cells->Incubation (72h) Test Compound Test Compound Test Compound->Incubation (72h) Growth Factors (VEGF/FGF) Growth Factors (VEGF/FGF) Growth Factors (VEGF/FGF)->Incubation (72h) Proliferation Reagent (e.g., BrdU) Proliferation Reagent (e.g., BrdU) Incubation (72h)->Proliferation Reagent (e.g., BrdU) Quantification Quantification Proliferation Reagent (e.g., BrdU)->Quantification

Caption: Workflow for a cell-based proliferation assay.

Protocol:

  • Cell Culture: HUVECs are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds in the presence of growth factors like VEGF or FGF to stimulate proliferation.

  • Incubation: The plates are incubated for a period of 72 hours.

  • Measurement of Proliferation: Cell proliferation is assessed using methods such as the BrdU (bromodeoxyuridine) incorporation assay, which measures DNA synthesis, or by using a reagent that measures metabolic activity (e.g., MTS or WST-1).

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

The Underlying Chemical Principles

The advantageous properties of the 2,4-difluoro-3-methoxy substitution pattern can be attributed to several key chemical principles:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the benzoic acid, potentially influencing its binding to target proteins and its pharmacokinetic properties.

  • Enhanced Binding Interactions: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and halogen bonds, thereby increasing binding affinity. The methoxy group can also act as a hydrogen bond acceptor.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer in vivo half-life of the drug.

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

Conclusion

The strategic use of building blocks like this compound exemplifies a rational approach to drug design. The specific substitution pattern of two fluorine atoms and a methoxy group offers a powerful combination of features to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. As demonstrated in the context of kinase inhibitors, the incorporation of a 2,4-difluorinated phenyl moiety can lead to a dramatic increase in biological activity. While more direct comparative studies are needed to fully elucidate the specific advantages of the 3-methoxy group in this context, the existing data underscores the significant potential of this unique building block for the development of next-generation therapeutics.

References

A Comparative Study of Reaction Yields Using Different Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on a benzoic acid ring significantly influences the molecule's reactivity and, consequently, the yields of chemical reactions. This guide provides an objective comparison of reaction yields using ortho-, meta-, and para-isomers of substituted benzoic acids in common organic transformations, including esterification and nitration. The experimental data presented herein is crucial for optimizing synthetic routes and for the development of new chemical entities.

Data Presentation: Comparative Reaction Yields

The following tables summarize the quantitative data on reaction yields for different benzoic acid isomers in key chemical reactions.

Table 1: Isomer Distribution in the Nitration of Benzoic Acid

The nitration of benzoic acid demonstrates the directing effect of the carboxyl group, which is a meta-director. This leads to a product mixture where the meta-isomer is predominant.

IsomerProductYield (%)
-o-Nitrobenzoic Acid~20%
-m-Nitrobenzoic Acid~78.5%
-p-Nitrobenzoic Acid~1.5%

Note: The direct nitration of benzoic acid primarily yields the meta isomer. The ortho and para isomers are formed in significantly smaller amounts.[1]

Table 2: Comparative Yields in the Esterification of Hydroxybenzoic Acid Isomers

The position of the hydroxyl group in hydroxybenzoic acid isomers affects their catalytic activity and, consequently, the yield of the esterification reaction. The following data is based on a proposed comparative study.

IsomerCatalystReactionProductPredicted Yield Trend
Ortho-Hydroxybenzoic AcidSelf-catalyzedEsterification with Benzyl AlcoholBenzyl SalicylatePotentially high due to intramolecular catalysis
Meta-Hydroxybenzoic AcidSelf-catalyzedEsterification with Benzyl AlcoholBenzyl 3-hydroxybenzoateModerate
Para-Hydroxybenzoic AcidSelf-catalyzedEsterification with Benzyl AlcoholBenzyl 4-hydroxybenzoateLower than ortho and meta

Note: This table is based on the principle that the acidity of the benzoic acid isomer can influence its effectiveness as a catalyst in esterification. The ortho-isomer is expected to be the most acidic due to the "ortho effect", potentially leading to higher yields.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Nitration of Benzoic Acid

This protocol describes the direct nitration of benzoic acid to produce nitrobenzoic acid isomers.

Materials:

  • Benzoic Acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the benzoic acid solution while stirring. Maintain the temperature below 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.

  • The relative yields of the ortho, meta, and para isomers can be determined using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]

Protocol 2: Fischer Esterification of Benzoic Acid Isomers

This protocol outlines the acid-catalyzed esterification of a benzoic acid isomer with an alcohol.

Materials:

  • Benzoic acid isomer (e.g., o-toluic acid, m-toluic acid, p-toluic acid)

  • Methanol (or other suitable alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Place the benzoic acid isomer and an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing water.

  • Extract the ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • The product can be further purified by distillation or chromatography. The yield is calculated from the mass of the purified product.[3][4][5]

Mandatory Visualization

Experimental Workflow for Comparative Esterification

The following diagram illustrates the workflow for a comparative study of the catalytic activity of benzoic acid isomers in an esterification reaction.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Flask1 Flask 1: o-isomer Reflux Reflux at 110°C Flask1->Reflux Add Benzyl Alcohol & Acetic Acid Flask2 Flask 2: m-isomer Flask2->Reflux Add Benzyl Alcohol & Acetic Acid Flask3 Flask 3: p-isomer Flask3->Reflux Add Benzyl Alcohol & Acetic Acid Flask_Control Control: No Catalyst Flask_Control->Reflux Add Benzyl Alcohol & Acetic Acid Sampling Aliquots at Time Intervals Reflux->Sampling Quench Quench with NaHCO3 Sampling->Quench GC_FID GC-FID Analysis Quench->GC_FID Plot Plot Yield vs. Time GC_FID->Plot Compare Compare Initial Rates and Final Yields Plot->Compare

Caption: Workflow for comparing the catalytic efficiency of benzoic acid isomers.

Logical Relationship in Direct Nitration of Benzoic Acid

The diagram below illustrates the product distribution resulting from the direct nitration of benzoic acid, highlighting the directing influence of the carboxylic acid group.

Nitration_Product_Distribution BA Benzoic Acid Nitration Nitration (HNO3, H2SO4) BA->Nitration Ortho o-Nitrobenzoic Acid (Minor Product) Nitration->Ortho ~20% Meta m-Nitrobenzoic Acid (Major Product) Nitration->Meta ~78.5% Para p-Nitrobenzoic Acid (Minor Product) Nitration->Para ~1.5%

Caption: Product distribution in the direct nitration of benzoic acid.

References

Assessing the Metabolic Stability of 2,4-Difluoro-3-methoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. Early assessment of metabolic stability is therefore a cornerstone of modern drug discovery, enabling the selection and optimization of compounds with favorable drug-like properties. This guide provides a comparative framework for evaluating the metabolic stability of 2,4-Difluoro-3-methoxybenzoic acid derivatives, a class of compounds with potential therapeutic applications. The strategic incorporation of fluorine atoms and a methoxy group is often employed to enhance metabolic stability and other pharmacological properties.

While specific experimental data for this compound and its derivatives are not publicly available, this guide presents a representative comparison based on established principles of drug metabolism and data for structurally related compounds. The following sections detail standardized experimental protocols, present a comparative data table with hypothetical yet realistic values, and illustrate the underlying metabolic pathways and experimental workflows.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically quantified by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as liver microsomes or hepatocytes. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability. The data presented in Table 1 offers a hypothetical comparison of this compound with several of its putative derivatives, illustrating how structural modifications can impact metabolic fate.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Parent Compound This compound4530.8
Derivative A Amide Derivative6521.3
Derivative B Ester Derivative3046.2
Derivative C N-substituted Amide8017.3

Table 1: Hypothetical Metabolic Stability Data for this compound and its Derivatives in Human Liver Microsomes. The data illustrates that conversion of the carboxylic acid to an amide (Derivative A) or a more complex N-substituted amide (Derivative C) can lead to increased metabolic stability compared to the parent compound. Conversely, an ester derivative (Derivative B) may be more susceptible to hydrolysis, resulting in lower stability.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to assess metabolic stability.

Liver Microsomal Stability Assay

This assay is a widely used, cost-effective method to evaluate the intrinsic clearance of a compound, primarily mediated by Phase I metabolic enzymes like cytochrome P450s (CYPs).[1][2]

Materials:

  • Test compounds and reference compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of test compounds, reference compounds, and internal standard. Thaw pooled human liver microsomes on ice.

  • Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction: Add the test compounds to the wells to initiate the metabolic reaction. For a parallel control, a set of wells without the NADPH regenerating system is included to assess non-enzymatic degradation.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with internal standard) to stop the reaction.[3][4]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Hepatocyte Stability Assay

Intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more comprehensive in vitro model that better mimics the in vivo environment.[5][6]

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and reference compounds

  • Acetonitrile or other suitable organic solvent

  • Internal standard

  • CO2 incubator

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.

  • Incubation Setup: In a suitable plate, incubate a suspension of hepatocytes with the test compounds at a final concentration in the incubation medium. The incubation is carried out at 37°C in a humidified CO2 incubator.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and mix with a cold quenching solution containing an internal standard.[7]

  • Sample Processing: Centrifuge the samples to pellet cell debris and proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.

Visualizing Metabolic Pathways and Workflows

Cytochrome P450 Catalytic Cycle

The cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical drugs.[8][9] The catalytic cycle of CYP enzymes is a key pathway in drug metabolism.

CYP450_Cycle CYP_Fe3 CYP (Fe³⁺) Substrate_Binding Substrate (RH) Binding CYP_RH_Fe3 CYP-RH (Fe³⁺) Substrate_Binding->CYP_RH_Fe3 Substrate In First_Reduction First Electron (from NADPH) CYP_RH_Fe2 CYP-RH (Fe²⁺) First_Reduction->CYP_RH_Fe2 O2_Binding O₂ Binding CYP_RH_Fe2_O2 CYP-RH (Fe²⁺)-O₂ O2_Binding->CYP_RH_Fe2_O2 Second_Reduction Second Electron (from NADPH) Peroxo_Complex [CYP-RH (Fe³⁺)-O₂]²⁻ Second_Reduction->Peroxo_Complex Protonation1 H⁺ Hydroperoxo_Complex [CYP-RH (Fe³⁺)-OOH]⁻ Protonation1->Hydroperoxo_Complex Protonation2 H⁺ Water_Loss H₂O Loss CYP_RH_Fe4_O CYP-RH (Fe⁴⁺=O)• Water_Loss->CYP_RH_Fe4_O H_Abstraction H Abstraction Intermediate [CYP (Fe⁴⁺-OH) R•] H_Abstraction->Intermediate Oxygen_Rebound Oxygen Rebound Product_Release Product (ROH) Release Product_Release->CYP_Fe3 Product Out

Caption: The catalytic cycle of cytochrome P450 enzymes.

Experimental Workflow for Metabolic Stability Assessment

The general workflow for determining the metabolic stability of a compound involves a series of well-defined steps, from initial sample preparation to final data analysis.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound Preparation Reaction_Setup Reaction Setup (37°C) Test_Compound->Reaction_Setup Microsomes_Hepatocytes Microsome/Hepatocyte Preparation Microsomes_Hepatocytes->Reaction_Setup Time_Sampling Time-course Sampling Reaction_Setup->Time_Sampling Reaction_Quench Reaction Quenching Time_Sampling->Reaction_Quench Sample_Processing Sample Processing (Centrifugation) Reaction_Quench->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Calculation Calculation of t½ and CLint LCMS_Analysis->Data_Calculation Stability_Assessment Metabolic Stability Assessment Data_Calculation->Stability_Assessment

Caption: A generalized workflow for in vitro metabolic stability assays.

References

A Comparative Guide to the Analytical Validation of 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2,4-Difluoro-3-methoxybenzoic acid is crucial for its application as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comparative overview of the primary analytical methods for the validation of this compound, complete with experimental protocols and expected performance data.

Data Presentation: Comparison of Analytical Methodologies

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex biological matrices.

Validation ParameterHPLC-UVLC-MS/MSAlternative Method: GC-MS
Linearity (r²) > 0.998> 0.999> 0.995
Lower Limit of Quantification (LLOQ) 10 - 500 ng/mL0.1 - 50 ng/mL1 - 100 ng/mL (after derivatization)
Accuracy (% Bias) Within ±15%Within ±15%Within ±20%
Precision (%RSD) < 15%< 15%< 20%
Recovery 85 - 115%80 - 120%70 - 130%

Note: The data presented in this table are typical performance characteristics for the analysis of aromatic carboxylic acids and should be established for this compound through a formal method validation study.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following are representative experimental protocols for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength of maximum absorbance for this compound (to be determined by UV scan, typically around 230-280 nm).

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

3. Validation Procedures:

  • Linearity: Inject a series of at least five calibration standards in triplicate to construct a calibration curve by plotting peak area versus concentration.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=6) on the same day (intra-day) and on three different days (inter-day).

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex matrices such as biological fluids or for impurity profiling at trace levels.

1. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion ([M-H]⁻) for this compound is m/z 187.0. Product ions would need to be determined by infusing a standard solution into the mass spectrometer.

2. Sample Preparation (for biological samples, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3. Validation Procedures:

  • Follow similar validation procedures as for HPLC-UV, with a focus on assessing matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful alternative for the analysis of this compound, particularly for impurity profiling of volatile and semi-volatile compounds. However, due to the low volatility of benzoic acid derivatives, a derivatization step is typically required to convert the analyte into a more volatile form (e.g., by esterification).

1. Derivatization (Example with BF₃-Methanol):

  • The sample containing this compound is heated with a boron trifluoride-methanol solution to form the corresponding methyl ester.

2. GC-MS Conditions:

  • GC System: A gas chromatograph with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.

  • MS Detection: Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical validation process and the role of this compound as a building block in a typical drug discovery pipeline.

analytical_validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Analytical Scope & Purpose select_method Select Appropriate Analytical Method define_scope->select_method prepare_standards Prepare Standards & QC Samples select_method->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision (Repeatability & Intermediate) prepare_standards->precision specificity Specificity prepare_standards->specificity lod_loq LOD & LOQ prepare_standards->lod_loq robustness Robustness prepare_standards->robustness compile_data Compile & Analyze Validation Data robustness->compile_data validation_report Generate Validation Report compile_data->validation_report drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization building_block This compound (Building Block) derivatization Derivatization & Library Synthesis building_block->derivatization in_vitro_assays In Vitro Assays (e.g., Enzyme Inhibition) derivatization->in_vitro_assays hit_identification Hit Identification in_vitro_assays->hit_identification sar_studies Structure-Activity Relationship (SAR) hit_identification->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox lead_candidate Lead Candidate adme_tox->lead_candidate

Comparative Analysis of 2,4-Difluoro-3-methoxybenzoic Acid Derivatives: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 2,4-Difluoro-3-methoxybenzoic acid is recognized as a valuable scaffold in medicinal chemistry for the synthesis of potentially bioactive molecules, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in vitro and in vivo studies on its specific derivatives. This guide, therefore, aims to provide a framework for the evaluation of such compounds by presenting standardized experimental protocols and outlining the type of comparative data that is crucial for advancing preclinical research. The information herein is based on established methodologies for assessing the therapeutic potential of novel chemical entities.

Data Presentation: A Template for Comparison

To facilitate a clear and objective comparison of novel this compound derivatives, it is essential to present quantitative data in a structured format. The following tables serve as a template for summarizing key performance indicators from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity Data

DerivativeTarget Cell LineAssay TypeIC₅₀ (µM)¹Selectivity Index (SI)²Positive ControlIC₅₀ of Control (µM)
Compound A MCF-7 (Breast Cancer)MTT[Insert Value][Insert Value]Doxorubicin[Insert Value]
A549 (Lung Cancer)MTT[Insert Value][Insert Value]Doxorubicin[Insert Value]
HCT116 (Colon Cancer)MTT[Insert Value][InsertValue]Doxorubicin[Insert Value]
HEK293 (Normal Kidney)MTT[Insert Value]-Doxorubicin[Insert Value]
Compound B MCF-7 (Breast Cancer)LDH[Insert Value][Insert Value]Doxorubicin[Insert Value]
A549 (Lung Cancer)LDH[Insert Value][Insert Value]Doxorubicin[Insert Value]
HCT116 (Colon Cancer)LDH[Insert Value][Insert Value]Doxorubicin[Insert Value]
HEK293 (Normal Kidney)LDH[Insert Value]-Doxorubicin[Insert Value]

¹IC₅₀: The half-maximal inhibitory concentration. ²Selectivity Index: Calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line.

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

DerivativeAnimal ModelTumor TypeDosing (mg/kg)Administration RouteTumor Growth Inhibition (%)Change in Body Weight (%)
Compound A Nude MiceHT-29 Xenograft[Insert Value]Intraperitoneal[Insert Value][Insert Value]
Compound B SCID MiceA549 Xenograft[Insert Value]Oral Gavage[Insert Value][Insert Value]
Vehicle Control Nude MiceHT-29 Xenograft-Intraperitoneal0[Insert Value]
Positive Control Nude MiceHT-29 Xenograft[Insert Value]Intraperitoneal[Insert Value][Insert Value]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. Below are standardized methodologies for key assays.

In Vitro Cytotoxicity Assessment: MTT Assay[1][2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives) and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1][2]

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO, not exceeding 0.5% v/v).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

In Vivo Antitumor Efficacy: Xenograft Mouse Model[4][5]

Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer compounds.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell lines

  • Test compounds and vehicle control

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into treatment and control groups.

  • Compound Administration: Administer the test compound, vehicle control, and positive control via the determined route (e.g., intraperitoneal injection, oral gavage) at the specified dosage and schedule.

  • Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz can be used to create such visualizations.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (Cancer & Normal Lines) treatment Treatment cell_culture->treatment compound_prep Compound Preparation (Derivatives & Controls) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_analysis_vitro Data Analysis (IC50 & SI) mtt_assay->data_analysis_vitro ldh_assay->data_analysis_vitro xenograft Xenograft Model Establishment grouping Animal Grouping xenograft->grouping treatment_vivo Compound Administration grouping->treatment_vivo monitoring Tumor & Body Weight Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis_vivo Data Analysis (TGI) endpoint->data_analysis_vivo

Caption: General experimental workflow for preclinical evaluation of novel compounds.

signaling_pathway Derivative 2,4-Difluoro-3-methoxybenzoic Acid Derivative Receptor Target Receptor/ Enzyme Derivative->Receptor Inhibition/Activation Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (Apoptosis, Proliferation Arrest) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for a bioactive derivative.

Disclaimer: The information provided in this guide is for informational purposes only and is intended for a scientific audience. It is based on general methodologies and does not represent data from actual studies on this compound derivatives due to the current lack of available literature. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant scientific literature for the most up-to-date techniques.

References

comparing the cost-effectiveness of different synthetic routes to 2,4-Difluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2,4-Difluoro-3-methoxybenzoic acid, a key building block in the development of pharmaceuticals and other advanced materials, is of significant interest to the chemical research community. This guide provides a comparative analysis of two potential synthetic routes to this valuable compound, offering insights into their cost-effectiveness based on available experimental data and reagent pricing. The selection of an optimal synthetic pathway is critical for scalability, economic viability, and environmental impact.

Executive Summary

Two primary synthetic strategies for this compound are evaluated:

  • Route 1: Ortho-Lithiation and Carboxylation of 1,3-Difluoro-2-methoxybenzene. This direct approach leverages the directing effect of the methoxy group to introduce a carboxylic acid function onto the aromatic ring.

  • Route 2: Multi-Step Synthesis from 2,4-Difluorophenol. This pathway involves a series of transformations to build the target molecule from a readily available starting material.

This guide presents a detailed comparison of these routes, including a summary of quantitative data, step-by-step experimental protocols, and a visual representation of the comparative workflow.

Comparison of Synthetic Routes

The following diagram illustrates the logical workflow for comparing the two proposed synthetic routes.

Caption: Comparative workflow of two synthetic routes to this compound.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes. Please note that the data for Route 2 is based on a closely related synthesis of 2,4-difluoro-3-hydroxybenzoic acid and serves as an estimation.[1]

ParameterRoute 1: Lithiation-CarboxylationRoute 2: Multi-Step Synthesis (Estimated)
Starting Material 1,3-Difluoro-2-methoxybenzene2,4-Difluorophenol
Key Reagents n-Butyllithium, Carbon Dioxide (Dry Ice)Protecting agent (e.g., Dimethyl sulfate), Formylating agent (e.g., DMF/POCl₃), Oxidizing agent
Number of Steps 23-4
Reported Overall Yield Not explicitly found, highly variablePotentially moderate to good (based on analogous syntheses)
Estimated Cost of Starting Material High (based on similar compounds)Moderate
Estimated Cost of Reagents High (n-Butyllithium is expensive)Moderate to High
Key Advantages More direct, fewer stepsMilder conditions for some steps, potentially higher overall yield if optimized
Key Disadvantages Requires cryogenic temperatures, moisture-sensitive reagents, cost of n-BuLiMore steps, potential for side reactions, may require purification at each step

Experimental Protocols

Route 1: Ortho-Lithiation and Carboxylation of 1,3-Difluoro-2-methoxybenzene (Proposed)

Note: A specific, high-yield protocol for this exact transformation was not found in the literature search. The following is a general procedure based on similar reactions.

Step 1: Ortho-Lithiation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1,3-difluoro-2-methoxybenzene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Step 2: Carboxylation

  • While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the solution or add crushed dry ice in small portions.

  • Allow the reaction mixture to warm slowly to room temperature overnight with continuous stirring.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude this compound by recrystallization.

Route 2: Multi-Step Synthesis from 2,4-Difluorophenol (Adapted from a similar synthesis[1])

This route is based on the synthesis of the analogous 2,4-difluoro-3-hydroxybenzoic acid and would require modification for the synthesis of the target molecule.

Step 1: O-Methylation of 2,4-Difluorophenol

  • To a solution of 2,4-difluorophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Add dimethyl sulfate dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain 1,3-difluoro-2-methoxybenzene (the starting material for Route 1).

Subsequent Steps (Hypothetical)

Cost-Effectiveness Analysis

A precise cost-effectiveness analysis is challenging without established, high-yield protocols for both routes. However, a qualitative assessment can be made:

  • Route 1 is more direct but relies on the expensive and hazardous reagent n-butyllithium, which requires stringent anhydrous and cryogenic conditions. The cost of the starting material, 1,3-difluoro-2-methoxybenzene, is also expected to be high. The overall cost-effectiveness of this route is highly dependent on achieving a high yield in the single, crucial step.

  • Route 2 begins with a more moderately priced starting material, 2,4-difluorophenol. While it involves multiple steps, which can increase labor and solvent costs and potentially lower the overall yield, the reagents used in the initial steps are generally less expensive than n-butyllithium. The economic viability of this route would depend on the efficiency and yield of each individual step.

Conclusion

Both presented synthetic routes to this compound have their merits and drawbacks. The Lithiation-Carboxylation route (Route 1) offers a more direct path but is likely to be more expensive due to reagent costs and stringent reaction conditions. The Multi-Step Synthesis from 2,4-difluorophenol (Route 2) , while longer, may offer a more cost-effective alternative if the individual steps can be optimized for high yields.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, available equipment, budget for starting materials and reagents, and the importance of minimizing the number of synthetic steps. Further process development and optimization would be required to definitively determine the most cost-effective method for the large-scale production of this compound.

References

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-3-methoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

The proper disposal of 2,4-Difluoro-3-methoxybenzoic acid is critical for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for halogenated organic compounds and should be executed in strict adherence to local, state, and federal regulations.

Key Safety and Disposal Data

ParameterSpecificationSource(s)
Hazard Class Skin Irritant, Serious Eye Irritant, May cause respiratory irritation.[1][2]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3][4]
Environmental Precautions Do not discharge into drains, sewers, or the environment.[3][5][6]
Container Disposal Triple-rinse with a suitable solvent; dispose of as hazardous waste or recondition.[3]
Required Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves, respiratory protection (if dust is present).[2][3][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the approved method for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the compound, ensure you are wearing the appropriate PPE:
  • Tightly fitting safety goggles with side-shields.[3]
  • Chemical-resistant gloves (e.g., nitrile rubber).
  • A laboratory coat.
  • Respiratory protection (e.g., a dust mask or respirator) if there is a risk of dust formation.[3]
  • Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
  • Do not mix this compound with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.
  • Collect waste this compound in a suitable, closed container that is compatible with the chemical. The original product container is often a good choice.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Wearing appropriate PPE, contain the spill to prevent it from spreading.
  • Carefully sweep up the solid material, avoiding the creation of dust.[5]
  • Place the collected material into the designated "Halogenated Organic Waste" container.
  • Clean the spill area with a suitable solvent and absorbent material, and place these materials also into the hazardous waste container.

4. Packaging and Labeling for Disposal:

  • Ensure the waste container is securely sealed and the exterior is not contaminated.
  • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

5. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
  • Follow your institution's guidelines for the temporary storage of hazardous waste.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
  • The approved method of disposal is typically high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize harmful byproducts.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for disposal ppe_check Wear appropriate PPE (goggles, gloves, lab coat, respirator if needed) start->ppe_check waste_container Use a designated and labeled 'Halogenated Organic Waste' container ppe_check->waste_container spill_check Is there a spill? waste_container->spill_check spill_procedure Follow spill management protocol: contain, collect, and clean spill_check->spill_procedure Yes transfer_waste Transfer waste into the designated container in a fume hood spill_check->transfer_waste No spill_procedure->transfer_waste seal_label Securely seal and label the waste container transfer_waste->seal_label storage Store in a designated, ventilated, and secure area seal_label->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs end_disposal End: Waste is collected by a licensed disposal company for incineration contact_ehs->end_disposal no_spill No yes_spill Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Difluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Difluoro-3-methoxybenzoic acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3][4].

Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon contact[1][2].
Eye Irritation Can cause serious eye irritation[1][2].
Respiratory Irritation May cause irritation to the respiratory tract if inhaled[1][3][4].
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentSpecification and Use
Eye and Face Protection Chemical safety goggles and a face shieldTightly fitting safety goggles should be worn to protect against dust particles.[5] A face shield provides an additional layer of protection against splashes and should be used in conjunction with goggles.[6][7][8]
Skin Protection Chemical-resistant gloves and a lab coat or apronNitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[6][9] A chemical-resistant apron or coveralls should be worn over a lab coat to protect against spills.[9][10]
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when working outside of a fume hood or when dust generation is likely.[5][9] The type of respirator and cartridge should be selected based on the potential exposure concentration.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust and fumes[6][8][11].

  • Emergency Equipment: Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested[6][7].

  • Spill Kit: Have a spill kit specifically for solid corrosive materials readily available. This should include a neutralizer (such as sodium bicarbonate), absorbent materials, and appropriate waste bags[6].

2. Handling the Chemical:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust[3][5][12]. Use techniques that minimize aerosolization.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[4][13][14].

  • Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container is compromised[10].

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][11][12][15].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[6][11][12][14].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][14].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][11].

  • Spill Cleanup: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused product and contaminated PPE, in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash[2][14]. Follow all local, state, and federal regulations for hazardous waste disposal[2][11].

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Accessibility prep_setup->prep_emergency handle_weigh Weigh Solid Carefully prep_emergency->handle_weigh handle_dissolve Dissolve or React handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill emergency_exposure Exposure Response handle_weigh->emergency_exposure cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate handle_dissolve->emergency_spill handle_dissolve->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Stream cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

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